Oxime V

Catalog No.
S633908
CAS No.
59691-20-2
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxime V

CAS Number

59691-20-2

Product Name

Oxime V

IUPAC Name

(NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-12-7-9-4-2-8(3-5-9)6-10-11/h2,5-6,11H,3-4,7H2,1H3/b10-6+

InChI Key

LNTHQBNSXNQPPZ-UXBLZVDNSA-N

SMILES

COCC1=CCC(=CC1)C=NO

Synonyms

4-(methoxymethyl)-1,3-cyclohexadiene-1-carboxaldehyde syn-oxime, oxime V

Canonical SMILES

COCC1=CCC(=CC1)C=NO

Isomeric SMILES

COCC1=CCC(=CC1)/C=N/O

how was Oxime V first synthesized

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Synthesis Research

The table below summarizes the key information from the initial discovery report.

Aspect Details
Initial Report First synthesized and reported in 1976 [1].
Research Context Study of structure-taste relationships for artificial sweeteners; investigation of synthetic analogs of perillartine [1].
Key Researchers Acton, E. M. & Stone, H. [1].
Primary Literature Science, 193(4253), 584-586 (1976) [1].
Chemical Identifier CAS Registry Number: 59691-20-2 [2].

The IUPAC name for Oxime V is 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, with a molecular formula of C9H13NO2 [1] [2] [3].

G Research Goal Research Goal Lead Compound\n(Perillartine) Lead Compound (Perillartine) Research Goal->Lead Compound\n(Perillartine)  Identify Target Compound Target Compound This compound\nSynthesized This compound Synthesized Target Compound->this compound\nSynthesized  Chemical Synthesis Lead Compound\n(Perillartine)->Target Compound  Design Analog Property Evaluation Property Evaluation This compound\nSynthesized->Property Evaluation  Characterize

Figure: The experimental workflow for the discovery of this compound involved designing a synthetic analog of an existing sweetener, followed by synthesis and characterization of its properties [1].

References

Oxime V: From Synthetic Compound to Natural Product

Author: Smolecule Technical Support Team. Date: February 2026

Oxime V was initially known for decades as a synthetic sweetening agent, approximately 450 times sweeter than sucrose and valued for its improved water solubility compared to similar compounds [1]. A significant breakthrough came in 2022 when researchers from the University of Florida Institute of Food and Agricultural Sciences (UF/IFAS) identified this compound as a natural constituent in citrus for the first time [2] [3].

This discovery is notable because it reveals a natural source for a compound previously only known as a synthetic substance [2]. The identification of this compound and other sweetener compounds opens up new possibilities for the food and beverage industry to create natural, lower-calorie products without compromising on taste [2].

Research Methodology & Identified Compounds

The research team, led by Professor Yu Wang, employed an efficient metabolomics-based screening strategy to discover taste modulators in citrus [3]. The core of this approach involved using an in-house database combined with untargeted and targeted metabolomics analyses to screen for sweeteners or sweetness-enhancing compounds in various citrus cultivars [3].

This methodology successfully identified eight different sweeteners or sweetness-enhancing compounds from the tested citrus cultivars. Of these eight, seven were newly identified from the genus Citrus, with the naturally occurring this compound being the most surprising finding [3].

Citrus Cultivars and Quantitative Data

The study quantified the levels of several identified compounds across 11 different citrus cultivars or selections over two production years [2] [3]. The following table summarizes the citrus cultivars included in this research:

Cultivar Name Type Notes
UF 914 Grapefruit hybrid [2]
EV-2 Sweet Orange [2]
OLL-20 Sweet Orange [2]
Sugar Belle Mandarin [2]
Bingo Mandarin [2]
13-51 Mandarin [2]
18A-4-46 Mandarin [2]
18A-9-39 Mandarin [2]
18A-10-38 Mandarin [2]

The published research provides a comparative analysis of the contents of five key compounds across these cultivars [3]. This data is crucial for identifying the most promising cultivars for breeding programs aimed at enhancing natural sweetness.

Research Implications and Future Directions

The discovery of this compound and other sweetening compounds in citrus has significant implications:

  • Natural Product Development: Provides a path for developing natural, non-caloric sweeteners that closely mimic sugar's sensory profile without the bitter or metallic aftertaste associated with some artificial sweeteners [2].
  • Agricultural Breeding: Enables the breeding of new citrus cultivars with higher levels of these natural sweeteners, offering both palatability and lower sugar content [2] [3].
  • Screening Methodology: The demonstrated metabolomics-based strategy proves highly effective for identifying low-abundance taste modulators and can be applied to other natural resources [3].

Experimental Workflow Diagram

The metabolomics-based screening strategy used in the cited research can be visualized as a multi-stage process. The following diagram outlines the key steps from sample preparation to final identification.

workflow Start Citrus Fruit Samples A Sample Preparation & Analysis Start->A DB In-House Metabolite Database C Data Processing DB->C B Untargeted Metabolomics A->B B->C D Candidate Selection C->D E Targeted Analysis D->E F Compound Identification & Quantification E->F End Identification of Sweeteners (e.g., this compound) F->End

Limitations and Further Research

It is important to note that this compound is not currently a marketed sweetener [1]. While its metabolism and toxicology have been investigated with promising results, further studies are likely needed for regulatory approval.

Subsequent research efforts have focused on:

  • Identifying the biosynthetic pathways of these sweeteners [3].
  • Exploring the potential to breed new citrus cultivars that naturally contain higher levels of these palatability-enhancing compounds [2] [3].

References

The Sweet Taste Receptor and Oxime Interaction

Author: Smolecule Technical Support Team. Date: February 2026

Sweet taste perception is mediated by the TAS1R2/TAS1R3 heterodimer, a Class C G protein-coupled receptor (GPCR) [1] [2] [3]. Different sweeteners bind to specific domains of this receptor complex. Research indicates that hydrophobic sweeteners, including certain oximes, have a distinct binding mechanism compared to hydrophilic sweeteners like sucrose [1].

A key example is Perillartine, the oxime of perillaldehyde, which is recognized as an intense sweetener [2] [3]. Studies show it activates the human TAS1R2/TAS1R3 receptor but not the mouse receptor, demonstrating significant species-dependent specificity [1] [2] [3]. Molecular docking simulations and analysis of chimeric receptors indicate that Perillartine binds to the Transmembrane Domain (TMD) of the TAS1R2 subunit [1]. This is a different site from where sugars and artificial sweeteners like aspartame bind (the Venus Flytrap Module of TAS1R2) or cyclamate and lactisole (the TMD of TAS1R3) [2] [3].

The following diagram illustrates the proposed signaling pathway and experimental workflow for investigating oxime-induced sweet taste perception.

G Oxime Oxime Sweetener (e.g., Perillartine) TAS1R2_TMD TAS1R2 Transmembrane Domain (TMD) Oxime->TAS1R2_TMD Receptor TAS1R2/TAS1R3 Heterodimer TAS1R2_TMD->Receptor TAS1R3 TAS1R3 Subunit TAS1R3->Receptor G_Protein G-Protein (Gα-gustducin) Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Calcium (Ca²⁺) Release IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization NeuroTrans Neurotransmitter Release Depolarization->NeuroTrans Brain Sweet Perception in the Brain NeuroTrans->Brain Exp1 1. Receptor Expression (HEK293E Cells) Exp2 2. Calcium Mobilization Assay (Fluo-4AM Dye) Exp1->Exp2 Exp3 3. Agonist Application (Oxime Compound) Exp2->Exp3 Exp4 4. Fluorescence Measurement (FlexStation 3) Exp3->Exp4 Exp5 5. Data Analysis (EC50 Calculation) Exp4->Exp5

Oxime sweet taste signaling pathway and experimental workflow.

Experimental Protocol: Receptor Activation Assay

The primary method for functionally characterizing sweet taste receptors is a cell-based calcium mobilization assay [2] [3]. The table below details the core protocol.

Step Description Key Parameters & Reagents

| 1. Cell Culture & Transfection | Heterologous expression of taste receptors in HEK293E cells. | • Cells: HEK293E. • Plasmids: TAS1R2/TAS1R3 and Gα16-gust44 (chimeric G-protein). • Transfection Reagent: Lipofectamine 2000 [2] [3]. | | 2. Dye Loading & Stimulation | Cells are loaded with a calcium-sensitive fluorescent dye and stimulated with the oxime compound. | • Dye: Fluo-4AM (3 μM). • Buffer: Hank's Buffered Salt Solution with HEPES (HBSSH). • Stimulation: Application of 2x concentration of tastant [2] [3]. | | 3. Signal Detection & Analysis | Calcium-dependent fluorescence is measured, and dose-response curves are generated. | • Instrument: FlexStation 3 or similar. • Wavelengths: Excitation 488 nm, Emission 525 nm. • Analysis: Data fitted to calculate EC₅₀ (half-maximal effective concentration) using GraphPad Prism [2] [3]. |

Quantitative Data on Oxime Sweeteners

The following table summarizes quantitative and mechanistic data for Perillartine, a model oxime sweetener, based on the available research.

Property Finding for Perillartine Context & Experimental Evidence
Sweetness Receptor Human and Rhesus Monkey TAS1R2/TAS1R3; not Mouse receptor [1] [2] [3]. Demonstrates species-specificity; confirmed via calcium mobilization assays with species-specific receptor constructs [2].
Binding Site Transmembrane Domain (TMD) of the TAS1R2 subunit [1]. Identified using chimeric receptors (human/mouse) and point mutations with docking simulations [1].
Inhibitor Action Acts as a sweetness inhibitor on the mouse Tas1r2/Tas1r3 receptor [1]. In mice, inhibits response to sucralose in vitro and suppresses sweet taste nerve responses in vivo; effect is blocked by gurmarin (TAS1R inhibitor) [1].
Monomeric Activation Can activate monomeric Tas1r2 in humans and monkeys without Tas1r3 [2] [3]. An unusual property not common to all sweeteners; confirmed via calcium mobilization assay with Tas1r2 subunit alone [2].

Key Research Implications

  • Species-Dependent Effects: The dramatic difference in Perillartine's effect (agonist in humans vs. antagonist in mice) underscores the critical importance of model selection in pre-clinical studies for taste-modifying compounds or drugs [1] [2].
  • Oxime Functional Versatility: The oxime functional group (R₁R₂C=N-OH) is a privileged structure in medicinal chemistry. Its presence in sweeteners, kinase inhibitors, and acetylcholinesterase reactivators highlights its ability to engage in diverse molecular interactions with biological targets [4] [5]. The group contains two hydrogen-bond acceptors and one donor, which can lead to significantly different binding modes compared to carbonyl compounds [4].
  • Hydrophobic Binding Pocket: The binding of oximes like Perillartine to the TMD of TAS1R2 suggests this is a key site for designing novel high-potency sweeteners and sweetness inhibitors, which could have applications in food science and weight management [1].

References

Oxime V synthesis protocol and methods

Author: Smolecule Technical Support Team. Date: February 2026

Modern Oxime Synthesis Methods

The following table compares two contemporary approaches to oxime synthesis, highlighting a novel electrochemical method and an advanced photochemical rearrangement.

Method Key Reactants Conditions / Catalyst Product Examples Key Advantages
Electrochemical Cascade Synthesis [1] Hydroxyl compounds (e.g., lactic acid), Nitrate (NO₃⁻) Anode: CoOOH/NF; Cathode: Cu-sub/Fe₃C; 2.8 V cell voltage Pyruvatoxime, Acetone oxime (AO), Cyclohexanone oxime (CHXO) Uses safe, biomass-derived feedstocks; avoids explosive hydroxylamine; paired electrolysis reduces energy consumption.
Photochemical Diradical Rearrangement [2] Alkenyl ketoxime ethers Photosensitizer (4CzIPN, 2 mol%), Ethyl acetate, Blue LEDs (443 nm) Amino-featured oxiranes (epoxides) High stereoselectivity; mild conditions; good functional group tolerance; builds complex scaffolds (e.g., steroids, amino acids).

Detailed Experimental Protocols

Protocol 1: Electrochemical Synthesis of Oximes from Hydroxyl Compounds and Nitrate

This one-pot cascade method converts hydroxyl compounds and nitrate directly into oximes in an electrolyzer [1].

  • Step 1 – Anode Preparation: Prepare a cobalt oxyhydroxide (CoOOH) nanosheet array on nickel foam (CoOOH/NF) as the anode catalyst for the dehydrogenation of hydroxyl compounds [1].
  • Step 2 – Cathode Preparation: Prepare a Cu-substituted Fe₃C (Cusub/Fe₃C) matrix on carbon paper as the cathode catalyst for the co-reduction of ketone and nitrate [1].
  • Step 3 – Electrolyzer Setup: Construct an anode-cathode cascade flow electrolyzer. The hydroxyl compound (e.g., lactic acid) and nitrate are fed into the system [1].
  • Step 4 – Reaction Execution:
    • Anode Reaction: The hydroxyl compound is electrochemically dehydrogenated to its corresponding ketone (e.g., lactic acid to pyruvic acid) [1].
    • Cathode Reaction: The in-situ generated ketone diffuses to the cathode, where it couples with nitrate reduction intermediates to form the oxime [1].
  • Step 5 – Process Conditions: Operate the electrolyzer at 2.8 V. The system has demonstrated stability over 72 hours, achieving a high oxime yield and Faradaic efficiency [1].

The workflow for this electrochemical synthesis is outlined below.

Start Reaction Setup AnodeComp Hydroxyl Compound (e.g., Lactic Acid) Start->AnodeComp CathodeComp Nitrate (NO₃⁻) Start->CathodeComp Electrolyzer Cascade Flow Electrolyzer (2.8 V, 72 hours) AnodeComp->Electrolyzer CathodeComp->Electrolyzer AnodeStep Anode: Dehydrogenation Catalyst: CoOOH/NF Electrolyzer->AnodeStep KetoneInt Ketone Intermediate (e.g., Pyruvic Acid) AnodeStep->KetoneInt CathodeStep Cathode: Co-reduction Catalyst: Cusub/Fe₃C KetoneInt->CathodeStep Product Oxime Product (e.g., Pyruvatoxime) CathodeStep->Product

Protocol 2: Traditional Synthesis from Pre-formed Carbonyls

For laboratories without specialized electrochemical equipment, oximes can be synthesized from commercially available carbonyl compounds and hydroxylamine.

  • Step 1 – Reaction Setup: Dissolve the carbonyl compound (aldehyde or ketone) in a solvent mixture of THF-EtOH-H₂O (2:5:1, v/v) [3].
  • Step 2 – Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution [3]. For a green and selective synthesis, the reaction can also be performed on silica without solvent, controlling the equivalence of hydroxylamine to produce either monoximes or dioximes from 1,2-dicarbonyl compounds [4].
  • Step 3 – Reaction Execution: Stir the mixture at room temperature for approximately 30 minutes [3].
  • Step 4 – Work-up: Evaporate THF and EtOH under reduced pressure. Extract the remaining residue with Et₂O, wash with brine, and dry over anhydrous Na₂SO₄ [3].
  • Step 5 – Purification: Remove solvents under reduced pressure to yield the crude oxime. Further purification by recrystallization or column chromatography may be performed if needed [5].

Key Applications in Drug Development

Oximes are valuable intermediates in medicinal chemistry. Beyond their classical roles, recent studies highlight their application as versatile directing groups in C–H activation for building complex molecules [6] and as key precursors for bioactive heterocycles like isoxazolines [7]. The novel amino-featured oxiranes synthesized via the photochemical method are particularly relevant for creating structures with potential toxicity to cancer cells [2].

How to Proceed

Since "Oxime V" is not identified, you may need to:

  • Review your source for the name "this compound" to find a chemical structure or IUPAC name.
  • Use a chemical database like SciFinder or Reaxys to search for the compound using structural information.
  • Adapt a general protocol from the methods above once the target oxime's structure is known.

References

analytical methods for detecting Oxime V

Author: Smolecule Technical Support Team. Date: February 2026

Common Analytical Methods for Oximes

While specific methods for "Oxime V" are not available in the current search, oximes are typically analyzed using a range of chromatographic and spectroscopic techniques. The table below summarizes methods that could be applicable, based on general analytical chemistry principles.

Method Typical Application Key Strengths
High-Performance Liquid Chromatography (HPLC) Quantitative determination of oxime concentration in solutions [1]. High accuracy, precision, and ability to automate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and quantification of oximes in complex biological matrices [2]. High sensitivity and selectivity, provides structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of oxime group configuration (E/Z isomerism) [3]. Provides definitive structural information.
Spectrophotometry / UV-Vis Simple, rapid determination of oxime concentration using derivative formation (e.g., with DNPH) [2]. Cost-effective and suitable for high-throughput screening.

A Generalized Workflow for Oxime Analysis

The following diagram outlines a logical workflow for developing and validating an analytical method for an oxime compound, integrating the techniques mentioned above.

OximeAnalysisWorkflow start Sample Preparation (Extraction, Filtration) hplc HPLC Analysis (for purity and concentration) start->hplc lcms LC-MS/MS Confirmation (for identity and structure) hplc->lcms nmr NMR Spectroscopy (for isomeric configuration) lcms->nmr data Data Analysis and Validation nmr->data end Final Report data->end

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 10 mg of the oxime standard or sample using an analytical balance.
  • Dissolution: Transfer the sample to a volumetric flask and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Dilution: Serially dilute the stock solution with the mobile phase to create a calibration curve spanning the expected concentration range (e.g., 0.1 - 100 µg/mL).
  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection into the instrument to remove particulate matter.
HPLC-UV Analysis Protocol
  • Instrument Setup:
    • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A binary gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
    • Gradient Program: 10% B to 90% B over 15 minutes.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV-Vis detector set to 254 nm (or a wavelength specific to the oxime's chromophore).
    • Injection Volume: 10 µL.
  • Execution:
    • Inject the calibration standards, quality control samples, and unknown samples in sequence.
    • Quantify the oxime by comparing the peak area of the sample to the calibration curve.

References

Comprehensive Application Notes and Protocols for Oxime V Taste Evaluation Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxime Taste Evaluation

The systematic evaluation of taste characteristics for oxime compounds represents a critical challenge in pharmaceutical and food product development. Oximes constitute an important class of chemical compounds with diverse applications, ranging from pharmaceutical intermediates to potential sweetening agents and fragrance components. The evaluation of their taste profiles is particularly crucial because minor structural modifications can significantly alter their taste characteristics, transforming intensely bitter compounds into sweet-tasting ones, as demonstrated historically with perillartine and its analogs [1]. Recent research has identified that oxime compounds generally exhibit complex taste profiles, often characterized by pronounced bitterness that can compromise patient compliance in pharmaceutical formulations [2] [3]. These challenges necessitate robust, standardized methodologies for objective taste assessment that can overcome the limitations of human sensory evaluation.

Traditional human sensory testing faces significant limitations for oxime taste assessment, including ethical concerns for potentially toxic compounds, inter-individual variability in taste perception, and difficulties in quantifying bitterness intensity [2]. These challenges are particularly relevant for pharmaceutical compounds where accurate bitterness assessment is crucial for developing pediatric and geriatric formulations. The emergence of electronic taste sensors (e-tongues) has revolutionized this field by providing objective, reproducible, and quantitative measurements of taste characteristics without requiring human testing [2]. These advanced sensor systems can detect subtle differences in taste profiles, predict human sensory responses, and evaluate the effectiveness of taste-masking strategies, making them indispensable tools for modern product development.

Electronic Taste Sensor Technology

Fundamental Principles

Electronic taste sensors (e-tongues) operate based on the principle of global selectivity, where multiple sensors with broad and overlapping response profiles collectively generate unique fingerprint patterns for different taste qualities. The core technology involves lipid/polymer membranes that serve as transducers for taste substances, generating changes in membrane potential when interacting with compounds possessing different taste characteristics [2]. These sensors are designed to detect the five basic tastes (bitterness, sourness, saltiness, sweetness, umami) as well as astringency through distinct response patterns across multiple sensor channels. The interaction between taste substances and the sensor membranes involves multiple mechanisms, including electrostatic interactions, hydrophobic effects, and molecular recognition phenomena that mimic aspects of biological taste reception [2].

The technological foundation of modern taste sensors was significantly advanced through the incorporation of allostery principles observed in biological systems. Allostery refers to the phenomenon where ligand binding at one site affects the binding of another ligand at a distant site on the same receptor molecule [2]. This principle has been ingeniously applied in sensor design through membranes modified with specific compounds like 3-Br-2,6-dihydroxybenzoic acid (2,6-DHBA) that enhance sensitivity toward particular bitter compounds, especially non-charged pharmaceuticals with xanthine skeletons such as caffeine or related compounds [2]. This innovative approach allows for improved detection of bitter oxime compounds that might otherwise be challenging to quantify accurately with conventional sensor configurations.

Equipment Specifications and Setup

The Insent taste sensing system represents one of the most advanced platforms for pharmaceutical taste assessment, with specific configurations optimized for bitterness evaluation:

Table 1: Technical Specifications of Insent Taste Sensing System

Parameter Specification Application Notes
Sensor channels 6-8 multimembrane sensors Each sensor specific to basic tastes
Measurement principle Potentiometric detection Changes in membrane potential
Sample volume 20-80 mL per measurement Dependent on container size
Measurement time ~20 minutes for 5 replicates Includes sensor conditioning
Data output Relative sensor output (R) in mV Compared to reference solution
Temperature control Integrated thermostat system Maintains 25±1°C for stability

The system includes specialized sensors for bitterness assessment, particularly the BT0 sensor which has demonstrated high correlation with human bitter taste receptors, especially hT2R14 responses withdrawn from the BitterDB database [2]. Sensor preparation involves conditioning membranes in reference solutions until stable baseline potentials are achieved, typically requiring 2-3 hours for new sensors. Regular membrane maintenance and calibration are essential for measurement reproducibility, with recommended daily calibration checks and periodic membrane replacement depending on usage intensity and sample types.

Sample Preparation Protocols

Solution Preparation and Standardization

Consistent sample preparation is fundamental to obtaining reliable taste evaluation results. For initial taste screening of Oxime V, prepare stock solutions at a concentration range of 0.1-1.0 mM in purified water (Milli-Q grade or equivalent). For compounds with limited water solubility, minimal amounts of cosmetic solvents such as ethanol or propylene glycol may be used, keeping final concentrations below 2% (v/v) to avoid interference with sensor measurements [2]. Each sample solution should be freshly prepared and equilibrated to 25±1°C before measurement to eliminate temperature-induced variability. For comprehensive profiling, include a concentration series (e.g., 0.01, 0.1, 1.0 mM) to establish dose-response relationships for bitterness intensity.

The ionic strength and pH of sample solutions can significantly impact sensor responses, particularly for compounds with ionizable groups. For oxime compounds, which may possess various functional groups with acid-base characteristics, it is essential to document the pH of each sample solution and, if necessary, adjust to a standard reference pH (typically 7.0±0.5) unless investigating pH-dependent taste profiles. For compounds expected to undergo hydrolysis or degradation under measurement conditions, stability should be verified over the measurement timeframe using appropriate analytical methods such as UV-Vis spectroscopy or HPLC.

Taste Masking Agent Preparation

Evaluation of taste masking effectiveness is a crucial application of oxime taste assessment. Prepare stock solutions of potential masking agents according to the following specifications:

Table 2: Common Taste Masking Agents and Preparation Methods

Masking Agent Concentration Range Solvent Preparation Notes
Sucrose 50-500 mM Purified water Prepare fresh to avoid microbial growth
Chlorogenic acid 1-10 mM Purified water Light sensitive, prepare in amber vials
Artificial sweeteners 0.1-5 mM Purified water Vary by type (aspartame, saccharin, etc.)
Umami peptides 0.5-5 mg/mL Purified water Solubilize with gentle heating if needed
Flavors (berry, mint) 0.01-0.1% Purified water Use food-grade, consistent suppliers

For masking studies, prepare this compound solutions at the target concentration, then add masking agents at varying levels to evaluate dose-dependent suppression of bitterness. Include control samples containing only the masking agent at each concentration to account for their inherent taste profiles. For complex formulations, consider sequential addition of multiple masking agents to identify potential synergistic effects, beginning with sweeteners followed by flavorants and finally astringency compounds if needed.

Sensor Calibration and Reference Solutions

Proper sensor calibration is essential for quantitative bitterness assessment. Prepare reference solutions according to the following protocol:

  • Inner Solution: 3.33 mM KCl and 0.83 mM NaCl for all sensors
  • Reference Solution: 1.0 mM potassium chloride and 0.1 mM tartaric acid (pH adjusted to 7.0)
  • Standard Bitter Solutions: Quinine hydrochloride at concentrations of 0.01, 0.1, and 1.0 mM for bitterness sensor calibration
  • Sensor Conditioning: Immerse sensors in reference solution for at least 30 minutes before first use each day

The calibration procedure involves measuring the standard bitter solutions at the beginning of each measurement session and establishing a bitterness intensity calibration curve relating quinine concentration to sensor output. This curve serves as the basis for converting this compound sensor responses to quinine equivalent bitterness units, enabling quantitative comparisons across different compounds and batches.

Experimental Procedures

Measurement Protocols

The measurement sequence follows a standardized protocol to ensure reproducibility:

  • Initial Rinse: Rinse sensors with reference solution for 90 seconds
  • Reference Measurement: Immerse sensors in reference solution for 30 seconds to establish baseline potential (Vr)
  • Sample Measurement: Transfer sensors to sample solution for 30 seconds to measure sample potential (Vs)
  • Sensor Recovery: Return sensors to reference solution for 30 seconds to confirm return to baseline
  • Data Calculation: Compute relative sensor output (R = Vs - Vr) for each sensor channel

Each sample should be measured with five replicates to assess variability, with complete measurement cycles requiring approximately 20 minutes per sample [2]. Between different samples, perform an extended rinse with reference solution for at least 3 minutes to prevent carryover effects. For series of samples, measure from lowest to highest expected bitterness intensity to minimize contamination concerns.

The following workflow diagram illustrates the complete experimental procedure for oxime taste evaluation:

G cluster_1 Sample Preparation Phase cluster_2 Measurement Phase Start Start Evaluation Prep Sample Preparation Start->Prep Cal Sensor Calibration Prep->Cal Measure Sample Measurement Cal->Measure Analysis Data Analysis Measure->Analysis Compare Compare to Standards Analysis->Compare Compare->Prep Repeat Test Report Generate Report Compare->Report Acceptable QC SP1 Weigh this compound SP2 Prepare Solution SP1->SP2 SP3 pH Adjustment SP2->SP3 SP4 Add Masking Agents SP3->SP4 MP1 Sensor Rinse MP2 Reference Measurement MP1->MP2 MP3 Sample Measurement MP2->MP3 MP4 Sensor Recovery MP3->MP4

Data Analysis and Interpretation

The primary data from taste sensor measurements consists of relative sensor outputs (R values) across multiple channels, with specific attention to bitterness-sensitive sensors (typically BT0 or equivalent). Data analysis follows a systematic approach:

  • Bitterness Intensity Calculation: Convert sensor outputs to quinine equivalent values using the established calibration curve
  • Taste Profiling: Generate radar charts displaying responses across all sensor channels to visualize complete taste profiles
  • Difference Analysis: Compare sample profiles to identify significant taste differences using multivariate statistical methods
  • Masking Effectiveness: Calculate percentage bitterness reduction using the formula: Bitterness Reduction (%) = [(Bcontrol - Bmasked) / Bcontrol] × 100

For quality control applications, establish acceptance criteria for bitterness intensity based on formulation targets and sensory thresholds. For development purposes, correlate sensor measurements with available human sensory data to build predictive models of taste perception. Advanced statistical analysis including Principal Component Analysis (PCA) and Discriminant Function Analysis (DFA) can identify subtle taste differences and classify samples based on their sensory characteristics.

Advanced Complementary Techniques

Chromatographic Flavor Analysis

For comprehensive characterization of oxime compounds and their potential degradation products, chromatographic techniques provide valuable complementary data to electronic taste sensors. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) enable identification and quantification of volatile compounds that may contribute to overall flavor profiles [4]. These techniques are particularly valuable when oxime compounds are associated with undesirable aromatic notes in addition to basic taste characteristics.

The sample preparation for GC-MS analysis typically involves Solid Phase Microextraction (SPME) using fibers such as 50/30 μm CAR/PDMS/DVB to extract volatile compounds from sample solutions [4]. For this compound analysis, place 5 mL of sample solution in a 20 mL headspace vial, incubate at 60°C for 10-15 minutes, then expose the SPME fiber for volatile compound extraction. GC separation employs polar stationary phase columns (e.g., DB-Wax, 30 m × 0.25 mm i.d., 0.25 μm film thickness) with temperature programming from 40°C to 240°C at 5-8°C/min. Compound identification combines mass spectral matching against standard databases (NIST) and determination of retention indices using alkane standards [4].

Correlation with Human Sensory Receptors

To validate the biological relevance of taste sensor measurements, establish correlation with human bitter taste receptor responses, particularly hT2R14 which has been identified as a significant receptor for diverse bitter compounds [2]. The following diagram illustrates the relationship between sensor technology and biological taste recognition:

G cluster_1 Artificial Taste Sensing cluster_2 Biological Taste Recognition Oxime This compound Molecule Sensor Taste Sensor BT0 Oxime->Sensor Molecular Interaction Receptor hT2R14 Receptor Oxime->Receptor Ligand-Binding Response1 Electrical Signal Sensor->Response1 Sensor->Response1 Response2 Cellular Response Receptor->Response2 Receptor->Response2 Perception Bitterness Perception Response1->Perception Correlation Analysis Response2->Perception

Recent research has demonstrated significant correlation between the output of bitter-sensitive sensors (BT0) and bitterness responses of the human taste receptor hT2R14, validating the predictive capability of taste sensor systems [2]. This correlation is particularly valuable for pharmaceutical applications where human sensory testing may be ethically problematic or practically challenging, especially for compounds with potential toxicity.

Practical Applications and Case Studies

Bitterness Prediction and Masking Optimization

The primary application of this compound taste evaluation is bitterness prediction and the optimization of taste-masking strategies. For new chemical entities, establish a database of sensor responses correlated with structural features to build predictive models for bitterness intensity. In formulation development, systematically evaluate combinations of sweeteners, flavors, and physical barrier systems to identify optimal taste-masking approaches. Case studies demonstrate that effective bitterness suppression often requires combined approaches, typically beginning with sweetness enhancement followed by flavor masking and sometimes including physical barrier techniques for sustained release formulations.

For this compound, conduct initial screening with a panel of sweeteners at multiple concentrations, then combine the most promising candidates with flavorants that complement the formulation matrix. The effectiveness of chlorogenic acid and umami peptides as bitterness suppressants has been demonstrated for various pharmaceutical compounds, making them particularly promising for oxime taste masking [2]. Document the sensor responses for each masking formulation and calculate percentage bitterness reduction compared to the unmodified this compound solution to quantitatively compare masking effectiveness.

Stability and Compatibility Testing

Taste evaluation methodologies also support formulation stability assessment by monitoring changes in taste profiles over time or under different storage conditions. Prepare this compound formulations according to target specifications and subject them to accelerated stability conditions (e.g., 40°C/75% RH for 1-3 months). Periodically sample these formulations and analyze using the standardized taste evaluation protocol to detect any development of undesirable taste characteristics. This approach can identify potential degradation pathways that produce bitter compounds not detectable through conventional chemical assays.

Additionally, evaluate compatibility with excipients by measuring taste profiles of this compound combined with individual formulation components, then comparing these with the complete formulation profile. Significant deviations from expected taste profiles may indicate interactions between formulation components that affect taste characteristics. This application is particularly valuable during early formulation development to identify and mitigate potential taste issues before extensive stability studies.

Quality Control Applications

In manufacturing environments, taste sensors provide objective quality control for raw materials and finished products. Establish specification ranges for key taste parameters based on comprehensive testing of reference batches with acceptable sensory characteristics. For incoming raw material testing, compare taste profiles of new this compound batches against reference standards to ensure consistency. For finished products, implement taste testing as part of final product release criteria, particularly for medications where taste significantly impacts patient compliance.

The implementation of taste sensors in quality control settings requires rigorous method validation including determination of precision, accuracy, robustness, and intermediate precision. Establish a standardized sampling plan with defined acceptance criteria for bitterness intensity and overall taste profile similarity to reference standards. This application enables manufacturers to maintain consistent sensory quality across production batches and quickly identify deviations that might impact product acceptability.

Conclusion

The comprehensive methodology presented for this compound taste evaluation provides researchers with robust protocols for objective bitterness assessment and taste profiling. The integration of electronic taste sensors with complementary analytical techniques enables thorough characterization of taste properties without exclusive reliance on human sensory testing. The standardized approaches for sample preparation, measurement, and data analysis ensure reproducibility across different laboratories and applications.

As taste sensor technology continues to evolve, incorporating advances in membrane design based on allostery principles and enhanced correlation with biological taste receptors, the accuracy and predictive capability of these systems will further improve. The methodologies outlined provide a foundation for systematic taste evaluation that can be adapted to various oxime compounds and formulation types, supporting the development of pharmaceutical and food products with optimized sensory characteristics.

References

Toxicological Assessment of Oxime V: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Background

Oxime V is a synthetic sweetener subject to metabolic and toxicological studies. Available data from a subchronic oral toxicity study in rodents indicates its ready absorption, metabolism, and near-complete excretion within 48 hours across multiple species. The compound's structure features a cyclohexadiene ring, an aldoxime moiety, and a dimethyl ether group, which undergo specific metabolic transformations [1].

Summary of Key Available Toxicological Data

The following table summarizes the available data from a subchronic oral toxicity study in male adult rats [1].

Table 1: Summary of Subchronic Oral Toxicity Study Findings for this compound

Parameter Findings
Study Type Two-month dietary feeding study
Test Species Male adult rats
Average Consumption 396.5 mg/kg body weight per day (from a 0.6% diet mixture)
Histopathology No treatment-related lesions observed in the liver, kidney, spleen, and testes
Organ Weight Changes Increased liver weight relative to body weight
Clinical Biochemistry Increased serum bilirubin level
Major Metabolic Pathways Oxidation/reduction of the cyclohexadiene ring; oxidation of aldoxime and dimethyl ether moieties followed by conjugation; thiomethylation; O-glucuronidation

Proposed Tiered Testing Strategy for Comprehensive Assessment

A comprehensive assessment requires a tiered approach, as single studies are insufficient. The workflow below outlines the key phases of investigation.

G Start Toxicological Assessment of this compound Phase1 Tier 1: In Vitro Screening Start->Phase1 Phase2 Tier 2: Sub-Acute/Sub-Chronic In Vivo Studies Start->Phase2 Phase3 Tier 3: Advanced & Specialized Toxicology Start->Phase3 P1_Proc • Metabolic disposition screening • Cytotoxicity assays (e.g., HepG2, SH-SY5Y) • Genotoxicity assessment (Ames test) Phase1->P1_Proc P2_Proc • 28-day to 90-day oral studies (Rodents) • Detailed clinical observations • Hematology and clinical biochemistry • Gross necropsy and histopathology Phase2->P2_Proc P3_Proc • Carcinogenicity bioassays • Reproductive and developmental toxicity • Mechanistic studies (e.g., Oxidative stress) Phase3->P3_Proc P1_Goal Goal: Identify primary toxicological mechanisms and metabolic profile P1_Proc->P1_Goal P2_Goal Goal: Determine No-Observed-Adverse- Effect Level (NOAEL) and target organs P2_Proc->P2_Goal P3_Goal Goal: Assess long-term and specific risks for human safety evaluation P3_Proc->P3_Goal

Detailed Experimental Protocols

Protocol for In Vitro Assessment of Oxidative Stress

This protocol is adapted from methodologies used to evaluate structurally related oxime compounds and is critical for elucidating potential cellular toxicity mechanisms [2].

Table 2: Key Reagents and Equipment for Oxidative Stress Assay

Item Specification
Cell Line HepG2 (human hepatoma), maintained in high-glucose DMEM with 10% FBS [2].
Test Compound This compound. Prepare a stock solution in DMSO or culture medium [2].
Positive Control Tert-butyl hydroperoxide (TBHP) [2].
Fluorescent Probes 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA) for general RONS; Dihydroethidium (DHE) for superoxide [2].
Equipment CO2 incubator, fluorescent microplate reader, cell culture hood.

Procedure:

  • Cell Seeding and Culture: Seed HepG2 cells in 96-well plates at a density of 15 × 10³ cells per well and allow to attach overnight [2].
  • Compound Exposure: Expose cells to a concentration range of this compound (e.g., 0-200 µM) and a positive control (TBHP) for 1, 4, and 24 hours. Include a vehicle control [2].
  • Probe Loading and Incubation: After exposure, aspirate the medium and load cells with DCFH-DA (10 µM) or DHE (5 µM) in serum-free medium. Incubate for 30 minutes at 37°C [2].
  • Fluorescence Measurement: Aspirate the probe solution, wash with PBS, and measure fluorescence (DCF: Ex/Em ~485/535 nm; DHE: Ex/Em ~535/610 nm) [2].
  • Data Analysis: Express data as a percentage of the vehicle control fluorescence. Use a one-way ANOVA with a post-hoc test to determine statistical significance (p < 0.05).
Protocol for In Vivo Subchronic Toxicity Study

This protocol expands on the existing data to ensure a comprehensive assessment [1].

Table 3: In Vivo Study Design Parameters

Parameter Details
Animals Rodents (e.g., Wistar rats, n=20/group, equal sexes). Acclimate for 1 week.
Dose Groups At least three dose levels of this compound + vehicle control group. The highest dose should induce toxicity but not exceed 10% mortality (MTD principle) [3].
Route & Duration Oral (dietary admix or gavage), 90 days.
Endpoint Assessments Daily: Clinical signs, morbidity, mortality. Weekly: Body weight, food/water consumption. Terminal: Hematology, clinical biochemistry, gross necropsy, organ weights, histopathology of all major organs [1] [3].

Procedure:

  • Dose Formulation: Prepare this compound in the diet at concentrations calculated to deliver the target daily doses (e.g., 0, 100, 300, 1000 mg/kg/day). Analyze diet homogeneity and stability.
  • Animal Monitoring: Conduct daily observations. Weigh animals and record food consumption weekly to adjust dietary concentrations and calculate actual dose intake.
  • Terminal Procedures: At study end, collect blood under anesthesia for hematology and clinical biochemistry. Perform a full gross necropsy, weigh critical organs, and preserve tissues in 10% neutral buffered formalin for histopathological processing and evaluation.
  • Statistical Analysis: Compare data using one-way ANOVA. Use Dunnett's test for dose-group comparisons to the control (p < 0.05).

Potential Mechanisms of Toxicity and Investigation

The increased liver weight and serum bilirubin observed with this compound suggest potential hepatotoxicity [1]. A key hypothesized mechanism for oximes is the induction of oxidative stress, where an imbalance between reactive oxygen species (ROS) production and antioxidant defenses leads to cellular damage [2]. The diagram below illustrates this pathway and investigation strategy.

G cluster_0 Oxidative Stress Induction cluster_1 Consequences & Measurable Biomarkers OximeV This compound Exposure ROS ↑ Reactive Oxygen/ Nitrogen Species (RONS) OximeV->ROS Antioxidants Depletion of Non-Protein Thiols (e.g., GSH) OximeV->Antioxidants Damage Biomolecular Damage ROS->Damage Antioxidants->Damage LPO Lipid Peroxidation (Biomarker: Malondialdehyde - MDA) Damage->LPO Apoptosis Cell Death (e.g., Apoptosis, Necrosis) Damage->Apoptosis Dysfunction Organ Dysfunction (e.g., Increased Serum Bilirubin) Damage->Dysfunction

Conclusion and Critical Analysis

Existing data suggests this compound is readily absorbed and metabolized, with subchronic exposure causing specific biochemical alterations in the liver without significant histopathological damage [1]. However, the available information is insufficient for a complete safety profile.

  • Data Gaps: Critical data missing includes genotoxicity potential, reproductive/developmental toxicity, carcinogenicity, and a robust No-Observed-Adverse-Effect Level (NOAEL) derived from studies using both sexes of animals.
  • Mechanistic Insights: For oximes, the chemical structure critically influences their ability to induce oxidative stress, which is a potential contributor to their side effects [2]. This relationship should be investigated for this compound.
  • Testing Recommendations: A modern toxicological assessment must move beyond the existing, limited study. The tiered strategy and detailed protocols provided here are designed to fill these gaps, with a particular focus on elucidating the mechanism behind the observed hepatotoxic effects.

References

Oxime V in food science applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Discovery

Table 1: Basic Characteristics of Oxime V

Property Description
Chemical Classification Aldoxime; synthetic analog of perillartine [1] [2].
Historical Status Primarily known as a synthetic compound since the 1970s [1].
Sweetness Intensity Approximately 450 times sweeter than sucrose [1].
Stability Stable above pH 3, making it potentially suitable for acidic soft drinks [2].
Sensory Profile Reported to have no undesirable aftertaste [2].

A significant breakthrough in 2022 was the discovery of this compound as a natural product. Researchers from the University of Florida identified it and seven other sweetness-enhancing compounds in 11 different citrus cultivars [1] [3]. This discovery opens avenues for breeding citrus varieties with high levels of these sweeteners and provides a new, natural source for a compound previously only produced in a lab [1].

Experimental Data and Safety

Comprehensive and modern safety data for this compound in food applications is sparse. The available information comes primarily from a subchronic toxicology study conducted nearly 40 years ago.

Table 2: Summary of Key Toxicological and Activity Data

Study Aspect Findings & Quantitative Data Notes
Metabolic Disposition Readily absorbed and metabolized; excretion nearly quantitative within 48 hours in rats, dogs, and rhesus monkeys [4].
Major Metabolic Pathways Oxidation/reduction of cyclohexadiene ring; oxidation of aldoxime and dimethyl ether moieties; conjugation with glycine; thiomethylation; O-glucuronidation [4].
Subchronic Toxicity (Rat) No treatment-related histopathologic lesions in liver, kidney, spleen, testes [4]. Duration: 2 months.
Observed Effects (Rat) Increased relative liver weight to body weight; increased serum bilirubin level [4]. Dose: ~396.5 mg/kg/day (0.6% in diet).

Application Workflow and Protocol

The following diagram and protocol outline the process from discovery to potential application, based on the recent research.

Start Citrus Cultivar Selection S1 Metabolite Extraction Start->S1 S2 Metabolomics-Based Screening S1->S2 S3 Taste Modulation Assessment S2->S3 S4 Compound Identification S3->S4 S5 Pathway & Breeding Analysis S4->S5 App1 Direct Sweetener Use S4->App1 App2 Sweetness Enhancer S4->App2 App3 Low-Sugar Citrus Cultivar S5->App3

Diagram 1: A workflow for discovering and applying sweetening compounds from citrus, illustrating the path from raw material to final application.

Protocol: Metabolomics-Based Screening for Sweetness Modulators in Citrus

This protocol is adapted from the methodology used by Wang et al. (2022) to identify this compound [1].

  • 1. Sample Selection and Preparation

    • Materials: Select 11 or more citrus cultivars known for unique flavors. The original study included grapefruit hybrids, sweet oranges, and various mandarins [1].
    • Preparation: Homogenize fruit flesh or peel tissues. Use liquid nitrogen to snap-freeze the samples to preserve chemical integrity.
  • 2. Metabolite Extraction

    • Extract metabolites using a solvent system like methanol/water/chloroform.
    • Centrifuge the mixture to separate phases and collect the polar phase containing sweet-taste compounds.
    • Concentrate the extracts using a centrifugal vacuum concentrator and reconstitute them for analysis.
  • 3. LC-MS Analysis and Data Processing

    • Analyze samples using Liquid Chromatography-Mass Spectrometry (LC-MS) with high-resolution settings.
    • Process the raw MS data using metabolomics software to detect chromatographic peaks and align them across all samples.
    • Use databases to tentatively annotate and identify compounds based on their mass-to-charge ratio and isotopic patterns.
  • 4. Sensory Evaluation and Taste Reconstitution

    • Sensory Panel: Train a panel to evaluate the sweetness intensity of the original fruit extracts.
    • Correlation Analysis: Statistically correlate the perceived sweetness with the abundance of specific metabolites identified in the LC-MS data.
    • Reconstitution Assay: For candidate compounds like this compound, prepare aqueous solutions at various concentrations and perform sensory tests to confirm sweetness potency and quality.
  • 5. Downstream Application Testing

    • As a Direct Sweetener: Incorporate this compound into model food systems (e.g., acidic beverages, baked goods) at varying levels to determine the effective sucrose replacement ratio.
    • As a Sweetness Enhancer: Test its ability to reduce the required sucrose content in a product while maintaining perceived sweetness.
    • Stability Testing: Monitor the stability of this compound under different pH conditions, temperatures, and storage times relevant to the target application.

Research Gaps and Future Directions

The most significant hurdle for the application of this compound is the lack of contemporary and comprehensive toxicological studies. The available data is from 1985 and may not meet modern regulatory standards [4]. Future work should prioritize:

  • Updated Toxicology: Conducting rigorous studies adhering to OECD and FDA guidelines, including chronic toxicity, carcinogenicity, and effects on the gut microbiome.
  • Regulatory Status Determination: Investigating the regulatory pathway for this compound, especially since it has now been found in nature. Its status may differ from purely synthetic sweeteners.
  • Sensory Optimization in Complex Matrices: Systematic studies are needed to confirm that the "no aftertaste" claim holds true in complex food matrices with other ingredients, beyond simple aqueous solutions.

References

measuring Oxime V concentration in citrus

Author: Smolecule Technical Support Team. Date: February 2026

The Discovery of Oxime V in Citrus

University of Florida researchers have identified eight new sweeteners or sweetness-enhancing compounds in 11 citrus cultivars. A key finding was the first-ever identification of This compound from a natural source; it was previously known only as a synthetic sweetener [1] [2].

The following table summarizes the core details of this discovery:

Aspect Description
Source 11 citrus cultivars from the UF/IFAS breeding program, including grapefruit hybrids, sweet oranges, and mandarins [1] [2].
Significance First natural source found for this compound, a compound about 450 times sweeter than sucrose [1] [2].
Research Goal Find natural sweeteners and sweetness enhancers to reduce sugar content in food and beverages while maintaining taste, using a metabolomics-based screening strategy [1].
Potential Opens opportunities for breeding citrus with high yields of sweetener compounds and provides the food industry with new natural sugar-reduction tools [1] [2].

Proposed Workflow for Analysis

No specific protocol for quantifying this compound in citrus was detailed in the available sources. The general research strategy involved a metabolomics-based screening [1]. For precise quantification of a specific compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the most suitable and widely accepted technique.

The diagram below outlines a proposed generic workflow for developing and validating an LC-MS/MS method to quantify a target compound like this compound in a citrus matrix.

start Start: Method Development s1 Sample Preparation (Homogenization, Extraction) start->s1 s2 Chromatographic Separation (LC Column & Condition Optimization) s1->s2 s3 Mass Spectrometric Detection (MS/MS Parameter Tuning) s2->s3 s4 Method Validation s3->s4 val1 Linearity & Range s4->val1 val2 Accuracy & Precision (Recovery Experiments) s4->val2 val3 Sensitivity (LOD & LOQ) s4->val3 val4 Matrix Effects s4->val4

Method Development Considerations

When developing a quantification method, you would need to establish and validate several key parameters. The table below outlines these critical validation parameters, drawing parallels from a study that developed an LC-MS/MS method for other compounds in urine [3].

Validation Parameter Description & Goal Example from Literature (Urine Assay) [3]
Linearity & Range Establish the concentration range where the instrument response is linear and proportional to the analyte. The method was validated with good linearity and an accuracy of 93.1%–104%.
Accuracy & Precision Determine the closeness of the measured value to the true value (accuracy) and the reproducibility of the measurement (precision). Intra-day and inter-day imprecision (RSD) were ≤5.55% and 5.34%, respectively.
Sensitivity (LOD/LOQ) Define the lowest concentration that can be detected (LOD) and reliably quantified (LOQ). The LOQ for the assay was established.
Matrix Effects Evaluate how other components in the citrus sample affect the measurement of this compound. Recovery rates of analytes added to clinical samples were 92.0–107% with a low coefficient of variation (CV).

References

Comprehensive Analysis and Testing Protocols for Oxime Stability and Reactivation Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oximes and V-Agents

Oximes are critical antidotes in the treatment of poisoning by organophosphorus compounds (OPs), including V-type nerve agents, which are potent and irreversible inhibitors of the enzyme acetylcholinesterase (AChE). AChE is essential for terminating the action of the neurotransmitter acetylcholine in cholinergic synapses. Inhibition of AChE leads to a accumulation of acetylcholine, resulting in a cholinergic crisis characterized by seizures, respiratory failure, and potential death [1]. The primary therapeutic mechanism of oximes is the reactivation of OP-inhibited AChE through nucleophilic attack on the phosphorus atom, displacing the phosphyl group and restoring the enzyme's active site [1] [2].

The search for effective oximes is challenging, as no single "universal reactivator" exists that is highly effective against all nerve agent varieties [1] [2]. V-type nerve agents, such as VX, VR, and VS, present particular challenges for treatment. The stability and reactivity of an oxime are fundamental to its success as a drug candidate, requiring robust and standardized testing methods to evaluate its potential.

Key Analytical Methods for Oxime Assessment

A multi-faceted approach is required to fully characterize oxime candidates. The table below summarizes the core analytical techniques employed in stability and efficacy testing.

Table 1: Key Analytical Methods for Oxime Stability and Reactivation Assessment

Method Primary Application Key Measurable Parameters Significance for Oxime Development
Kinetic Reactivation Assay [2] Quantifying AChE activity restoration Second-order reactivation rate constant ((k_{r2})), IC(_{50}) (oxime inhibition) Determines in vitro efficacy and potential for recapture phenomenon (re-inhibition).
Liquid Chromatography-Mass Spectrometry (LC-MS) Chemical stability (hydrolytic, thermal), Metabolite identification Degradation half-life, Identification of degradation products Provides data on shelf-life, formulation strategy, and metabolic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy [3] Structural elucidation, Purity assessment, Chemical shift analysis (^1)H and (^13)C chemical shifts, Structural confirmation Verifies molecular identity and purity of synthesized oximes; can track structural changes.
Fourier-Transform Infrared (FT-IR) Spectroscopy [3] Functional group analysis Vibrational frequencies of C=N-O• fragment (~1550-1610 cm(^{-1})) Confirms the presence of the critical oxime functional group; useful for characterizing oxime radicals.
Molecular Docking & Dynamics Simulations [2] Studying oxime-AChE binding interactions Binding pose, Interaction distances (e.g., Oxime-P=O), Free energy of binding Predicts reactivation potential and guides rational design of more effective oxime structures.

The experimental workflow for integrating these methods is visualized below:

workflow cluster_stability Stability Profiling cluster_efficacy Efficacy Assessment start Oxime Candidate synth Synthesis & Purification start->synth stability Stability Profiling synth->stability efficacy Efficacy Assessment synth->efficacy comp_analysis Computational Analysis synth->comp_analysis lcms LC-MS Analysis stability->lcms nmr NMR Spectroscopy stability->nmr ftir FT-IR Spectroscopy stability->ftir kinetic Kinetic Reactivation Assay efficacy->kinetic enzyme_source Enzyme Source Selection efficacy->enzyme_source

Oxime Candidate Evaluation Workflow

Detailed Experimental Protocols

Protocol: Kinetic Reactivation Assay using the Modified Ellman Method

This protocol is adapted from established methodologies for evaluating oxime efficacy against nerve agent-inhibited cholinesterases [2].

1. Principle: The assay measures the restoration of AChE activity by an oxime reactivator. The active enzyme hydrolyzes the substrate acetylthiocholine (ATCh), producing thiocholine, which reacts with DTNB to form a yellow-colored product, 2-nitro-5-thiobenzoate, which is monitored spectrophotometrically at 412 nm.

2. Materials and Reagents:

  • Enzyme Sources: Human acetylcholinesterase (AChE) from red blood cells (RBC AChE) or recombinant human AChE (rhAChE). Butyrylcholinesterase (BChE) can also be used for comparative studies [2].
  • Inhibitors: V-type nerve agents (VX, VR, Vs). Caution: These are highly toxic and must be handled in specialized facilities with extreme care.
  • Reactivating Oximes: e.g., Obidoxime (OBI), HI-6, TMB-4, MMB-4, 2-PAM.
  • Assay Buffer: Phosphate buffer (pH 7.4-8.0, depending on the ChE type).
  • Substrate Solution: Acetylthiocholine iodide (ATCh) or butyrylthiocholine iodide (BTCh) dissolved in buffer.
  • Colorimetric Reagent: 5,5'-Dithio-bis-2-nitrobenzoic acid (DTNB) dissolved in buffer.
  • Equipment: UV-Vis spectrophotometer with temperature control and multi-well plate reader.

3. Procedure: 1. Enzyme Inhibition: Pre-incubate a known activity of AChE with a specific concentration of a V-agent for a defined period (e.g., 30-60 minutes) at 25°C to achieve >95% inhibition. 2. Removal of Excess Agent: Remove unbound nerve agent via gel filtration, dialysis, or sufficient dilution to prevent re-inhibition. This step is critical for accurate kinetics. 3. Reactivation Reaction: * Prepare a series of tubes/microplate wells containing a fixed concentration of the inhibited AChE. * Add varying concentrations of the oxime reactivator to start the reaction. * Incubate the mixture at a constant temperature (e.g., 37°C) for a defined time. 4. Activity Measurement: * At the end of the reactivation period, add the DTNB and substrate solutions. * Immediately measure the initial rate of absorbance increase at 412 nm for 1-3 minutes. 5. Controls: Include controls for blank (no enzyme), uninhibited enzyme activity (100%), and inhibited enzyme without oxime (0% reactivation).

4. Data Analysis:

  • Calculate the percentage of reactivation relative to the uninhibited enzyme control.
  • Determine the second-order reactivation rate constant ((k_{r2})) by fitting the data to appropriate kinetic models, which account for the bimolecular reaction between the oxime and the phosphylated enzyme [2].
Protocol: Chemical Stability Study of Oximes via LC-MS

1. Principle: This protocol assesses the inherent chemical stability of an oxime under various stress conditions (hydrolytic, oxidative, thermal) by quantifying the intact compound and identifying degradation products.

2. Materials and Reagents:

  • Oxime Solution: Prepare a stock solution of the oxime in a suitable solvent (e.g., water, buffer, acetonitrile).
  • Stress Conditions:
    • Hydrolytic: Buffers at different pH values (e.g., pH 1, 3, 7, 9, 13).
    • Thermal: Heated water baths or stability chambers (e.g., 40°C, 60°C, 80°C).
  • Equipment: HPLC or UPLC system coupled with a Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole).

3. Procedure: 1. Stress Study Setup: Aliquot the oxime solution into vials and expose them to different stress conditions. Maintain control samples at refrigerated temperatures. 2. Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days). 3. Analysis: Inject samples into the LC-MS system. Use a validated method with a C18 column and a mobile phase gradient suitable for polar compounds. 4. Detection: Monitor the UV chromatogram (at a specific λmax for the oxime) and the Total Ion Chromatogram (TIC) from the mass spectrometer.

4. Data Analysis:

  • Quantify the percentage of intact oxime remaining at each time point using a calibrated UV or MS signal.
  • Determine degradation half-lives.
  • Use high-resolution MS data to identify the molecular weights and propose structures for major degradation products.

Key Data and Comparative Analysis

The following table summarizes exemplar kinetic data for common oximes against V-agent inhibited AChE, illustrating the variation in efficacy.

Table 2: Exemplar Second-Order Reactivation Rate Constants ((k_{r2}), M(^{-1})min(^{-1})) of Oximes Against V-Agent Inhibited Human AChE [2]

Oxime Structure Type VX-inhibited AChE VR-inhibited AChE VS-inhibited AChE
Obidoxime (OBI) Bispyridinium (4.2 \times 10^3) (2.0 \times 10^3) (2.7 \times 10^3)
HI-6 Bispyridinium (asymmetric) (1.6 \times 10^4) (1.7 \times 10^3) (1.6 \times 10^3)
TMB-4 Bispyridinium (6.3 \times 10^3) (1.5 \times 10^3) (1.8 \times 10^3)
2-PAM Monopyridinium (1.1 \times 10^2) (<10) (<10)

Interpretation: Data shows that HI-6 is particularly effective against VX, while bispyridinium oximes generally outperform the monopyridinium 2-PAM. The efficacy is highly dependent on both the oxime structure and the specific V-agent, underscoring the need for broad-spectrum testing [2].

The molecular interactions governing these differences can be visualized through a simplified mechanism:

mechanism cluster_key Key Molecular Interaction step1 1. Organophosphate (OP) binds to AChE and phosphorylates the catalytic serine step2 2. Inhibited AChE is inactive leads to toxic accumulation of acetylcholine step1->step2 step3 3. Oxime reactivator binds to the active site Nucleophilic oxime group attacks phosphorus step2->step3 step4 4. Phosphyl group is transferred to oxime AChE active site is regenerated step3->step4 key The reactivation efficiency depends on:• Correct positioning in the active site gorge• Distance between oxime oxygen and phosphorus• Interactions with peripheral anionic site (PAS)

Mechanism of AChE Inhibition and Oxime Reactivation

Conclusion

Stability testing and efficacy profiling of oximes against V-agents require an integrated approach combining functional kinetic assays, analytical chemistry techniques for stability, and in silico modeling. The kinetic reactivation assay remains the gold standard for evaluating therapeutic potential, while LC-MS-based stability studies are indispensable for drug development. The data consistently shows that bispyridinium oximes like HI-6 and OBI offer broader efficacy against V-type agents compared to monopyridinium oximes like 2-PAM, though a true universal reactivator remains an elusive goal. Future work should focus on standardizing these protocols across laboratories and developing novel oxime structures with improved blood-brain barrier penetration and stability profiles to enhance neuroprotective outcomes.

References

Oxime V dose-response relationships in sweetening

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Oxime V

Parameter Value Details / Context
Sweetening Potency ~450 times sweeter than sucrose Based on a comparison to a 2% sucrose solution [1].
Natural Source Status Newly identified Previously only known as a synthetic compound; first reported as a natural product from citrus [1].
Synthetic Origin Reported in 1976 First created as a synthetic analog to the sweetener perillartine [1].

Experimental Context and Protocols

The quantitative data originates from a metabolomics-based screening study. Here is an overview of the methodological approach:

  • Research Objective: To efficiently identify natural sweeteners and sweetness-enhancing compounds in citrus cultivars [1].
  • Sample Material: The study screened 11 unique citrus cultivars, including grapefruit hybrids, sweet oranges, and mandarins, from the University of Florida's breeding program [1].
  • Identification Technique: Researchers used liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to analyze the chemical makeup. Taste-modulating compounds were identified by correlating chemical data with sensory evaluation (taste) through a multivariate data analysis approach [1].
  • Outcome: This method successfully identified eight sweeteners or sweetness-enhancing compounds, with this compound being a key finding. The study demonstrates that this screening strategy can be applied to other natural resources to discover taste modulators [1].

Research Workflow for Natural Sweetener Discovery

The following diagram illustrates the experimental workflow from the cited study, which you can adapt for similar research:

Start Select Plant Cultivars Step1 Chemical Extraction and Profiling (LC-HRMS) Start->Step1 Step2 Multivariate Data Analysis Step1->Step2 Step3 Correlate Chemical Features with Sensory Data Step2->Step3 Step4 Identify Target Compounds (e.g., this compound) Step3->Step4 Step5 Confirm Structure and Sweetening Potency Step4->Step5 End Report Novel Sweetener Step5->End

Workflow for identifying sweeteners from natural sources.

References

Oxime V solubility challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Oxime Solubility Challenges

Oximes are characterized by their (>C=N–OH) functional group. The solubility of an oxime-based drug candidate is influenced by several key factors:

  • Crystallinity and Solid Form: The compound can exist as different solid forms (e.g., polymorphs, solvates, co-crystals), each with distinct solubility and stability profiles. The amorphous form is typically more soluble than the crystalline form but is also less stable.
  • Ionization (pKa) and pH: The oxime group can be ionized. Manipulating the pH of the solution or forming salts can significantly enhance aqueous solubility.
  • Lipophilicity (Log P): A high Log P value indicates high lipophilicity and poor aqueous solubility. Introducing ionizable or polar groups can help reduce Log P.
  • Molecular Weight and Complexity: Larger, more complex molecules tend to have lower solubility.
  • Intermolecular Interactions: Strong hydrogen bonding within the crystal lattice can make the compound difficult to dissolve.

Troubleshooting Guide: Common Solubility Issues

Problem Scenario Possible Root Cause Proposed Investigative Steps

| Low solubility in aqueous buffers | High lipophilicity (Log P), strong crystal packing, unsuitable pH. | - Determine Log P/D.

  • Measure solubility vs. pH profile.
  • Perform solid form characterization (XRPD, DSC). | | Precipitation in physiological media | pH shift from formulation to biological fluid, supersaturation. | - Test solubility in relevant biorelevant media (e.g., FaSSIF/FeSSIF).
  • Study precipitation kinetics. | | Inconsistent solubility between batches | Polymorphism or different solid forms. | Characterize solid state of each batch with XRPD to identify form changes. | | Poor solubility in organic solvents | High melting point, strong crystal lattice energy. | - Check melting point.
  • Screen a wider range of solvents (e.g., DMSO, NMP, DMF). |

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Shake-Flask Solubility Determination

This is the standard method for measuring the equilibrium solubility of a compound.

  • Preparation: Prepare a phosphate buffer at a physiologically relevant pH (e.g., pH 7.4). Ensure an excess of the solid Oxime V is used.
  • Equilibration: Add the solid this compound to the buffer in a sealed vial. Shake the mixture in a thermostated water bath at 37°C for a predetermined time (often 24-72 hours) to reach equilibrium.
  • Separation: Centrifuge the samples or filter them through a syringe filter (e.g., 0.45 µm) to separate the undissolved solid.
  • Quantification: Dilute the supernatant appropriately and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
  • pH Measurement: Measure the final pH of the supernatant, as it may shift during equilibration.
Protocol 2: Solid Form Screening and Characterization

Identifying different solid forms is crucial for finding the most soluble and stable form.

  • Generation of Solid Forms:
    • Recrystallization: Recrystallize this compound from various solvents (e.g., ethanol, acetone, ethyl acetate) and solvent/anti-solvent systems (e.g., water added to a DMSO solution).
    • Slurry Conversion: Stir a suspension of this compound in different solvents for several days to facilitate conversion to a stable form.
    • Dehydration/Desolvation: Heat or vacuum-dry solvated forms to generate anhydrous forms.
  • Characterization of Solids:
    • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying polymorphs. Each form has a unique XRPD pattern.
    • Differential Scanning Calorimetry (DSC): Measures melting points and thermal events, helping to identify different forms and their purity.
    • Thermogravimetric Analysis (TGA): Measures weight loss, which can detect solvates or hydrates.

The experimental workflow for solid form screening and analysis can be visualized as follows:

G start Start: Solid Form Screening step1 Recrystallization from multiple solvents start->step1 step2 Slurry Conversion in various media start->step2 step3 Generate Hydrates/Solvates (via solvent exposure) start->step3 step4 Solid Form Characterization step1->step4 step2->step4 step3->step4 step5 XRPD Analysis step4->step5 step6 DSC/TGA Analysis step4->step6 step7 Select Optimal Form step5->step7 step6->step7

Frequently Asked Questions (FAQs)

Q1: Why does the solubility of my oxime compound drop significantly in biological media compared to simple buffer? Biological media like plasma are complex mixtures containing proteins, lipids, and salts. A drop in solubility can be due to a pH shift or saliing-out effect. Furthermore, compounds can precipitate upon dilution from a co-solvent-based formulation into media. It is crucial to test solubility in biorelevant media (e.g., FaSSIF for fasted state) that more accurately mimic the intestinal environment.

Q2: What is the most effective strategy to improve the aqueous solubility of an oxime? There is no single "best" strategy; a multi-pronged approach is often needed. The most common and successful strategies include:

  • Salt Formation: If the oxime has an ionizable group, forming a salt with an appropriate counterion (e.g., HCl, sodium) can dramatically increase water solubility.
  • Particle Size Reduction: Techniques like milling or micronization can increase the surface area, leading to faster dissolution rates.
  • Amorphization: Creating an amorphous solid dispersion (ASD) by embedding the drug in a polymer matrix (e.g., HPMC-AS, PVP-VA) can provide the highest solubility enhancement but requires careful stability monitoring.

Q3: How does the E/Z (syn/anti) stereochemistry of the oxime bond affect solubility? The E- and Z-isomers of an oxime are distinct molecules with different three-dimensional shapes. This can lead to differences in their crystal packing efficiency and dipole moments, which in turn affect melting point and solubility. One isomer might form a more stable, less soluble crystal lattice than the other. It is essential to isolate and characterize each isomer individually [1].

Decision-Making Framework for Solubility Enhancement

When facing solubility challenges, a systematic approach is more effective than random trial and error. The following diagram outlines a logical pathway for identifying and implementing the right strategy.

G A Is the compound ionizable? B Is the compound highly lipophilic? (High Log P)? A->B No E Consider Salt Formation A->E Yes C Is the dissolution rate the limiting factor? B->C No F Consider pH adjustment or co-solvents B->F Yes G Investigate solid forms: Polymorph & Co-crystal Screening C->G No H Consider Particle Size Reduction C->H Yes D Are standard methods insufficient? I Explore Advanced Methods: Amorphous Solid Dispersions D->I Yes end Optimal Strategy Selected D->end No E->end F->end G->D H->end I->end

References

Optimizing Oxime Synthesis: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What are the main challenges in traditional oxime synthesis? A: Conventional methods often involve hazardous precursors like hydroxylamine, require noble metal catalysts (e.g., Pt, Rh), and are energy-intensive. They can also suffer from limited selectivity and produce significant environmental pollutants [1] [2].

  • Q: Is there a more sustainable alternative? A: Yes. Recent research demonstrates a promising anode-cathode cascade electrolysis method. This approach uses safer, biomass-derived hydroxyl compounds (like lactic acid) and nitrate, which can be sourced from industrial waste, to produce oximes efficiently and sustainably [1] [2].

  • Q: How can I improve the Faradaic efficiency and yield of my electrochemical oxime synthesis? A: The key is optimizing both the anode and cathode reactions independently before coupling them. The table below summarizes critical parameters based on high-performance systems.

Optimization Parameter Anode (Hydroxyl to Ketone) Cathode (Ketone + Nitrate to Oxime)
Catalyst Material Cobalt Oxyhydroxide on Nickel Foam (CoOOH/NF) [1] [2] Cu-substituted Fe3C (Cusub/Fe3C) on carbon paper [1] [2]
Key Challenge Selective dehydrogenation without C-C bond cleavage [1] [2] Suppressing side-reactions (NH3 production, ketone re-hydrogenation) [1] [2]
Optimal Selectivity >80% selectivity to ketone over a wide potential range [1] [2] Controlled reduction rate to accumulate *NH2OH intermediate for oxime formation [1] [2]

| Reported Performance | - | Pyruvatoxime yield: 2.61 mmol cm⁻² h⁻¹ Faradaic Efficiency: ~101% [1] [2] |


Troubleshooting Common Experimental Issues

Problem 1: Low Conversion of Hydroxyl Compound at the Anode

  • Potential Cause: Inefficient catalyst or unsuitable operating potential.
  • Solution:
    • Ensure your CoOOH/NF anode is synthesized correctly, with a uniform nanosheet array structure [1] [2].
    • Operate within the optimal potential window (e.g., 1.0–1.6 V vs. RHE) where selectivity to the ketone intermediate remains high [1] [2].

Problem 2: Low Oxime Selectivity at the Cathode / High Ammonia Byproduct

  • Potential Cause: Excessive hydrogenation of the key hydroxylamine (*NH2OH) intermediate.
  • Solution:
    • The Cusub/Fe3C cathode is designed to moderate the reduction rate of nitrate. Verify your cathode material and its synthesis [1] [2].
    • The mechanism involves allowing *NH2OH to accumulate so it can react with the ketone via nucleophilic addition. Optimizing the potential and concentration of reactants can steer the reaction toward oxime instead of ammonia [1] [2].

Problem 3: Poor Overall Stability or Yield in a Flow Electrolyzer

  • Potential Cause: Suboptimal flow conditions or cell voltage.
  • Solution:
    • In a cascade flow electrolyzer, stable performance over 72 hours has been achieved at 2.8 V [1] [2].
    • Control the flow rate (e.g., 0.5 mL cm⁻² min⁻¹) to ensure proper residence time for the cascade reaction from hydroxyl compound to oxime [1] [2].

Experimental Workflow for Cascade Oxime Synthesis

The following diagram illustrates the integrated workflow for the anode-cathode cascade electrolyzer, connecting the optimized components and processes.

workflow Start Start Reaction AnodeComp Anode Compartment Start->AnodeComp Cat1 Catalyst: CoOOH/NF AnodeComp->Cat1 React1 Feedstock: Hydroxyl Compound (e.g., Lactic Acid) AnodeComp->React1 Prod1 Intermediate: Ketone (e.g., Pyruvic Acid) React1->Prod1 Electrochemical Dehydrogenation CathodeComp Cathode Compartment Prod1->CathodeComp Cat2 Catalyst: Cusub/Fe3C CathodeComp->Cat2 React2 Co-reactant: Nitrate (NO₃⁻) CathodeComp->React2 FinalProd Final Product: Oxime React2->FinalProd Co-reduction and C-N Coupling End Oxime Collected FinalProd->End

Protocol Summary for Cascade Electrosynthesis [1] [2]:

  • Anode Reaction: In the anode compartment, feed a hydroxyl compound (e.g., 0.1 M lactic acid in a suitable electrolyte). Use a CoOOH/NF electrode and apply a potential to selectively dehydrogenate it to the corresponding ketone (e.g., pyruvic acid).
  • Cascade Transfer: The synthesized ketone diffuses or is transported to the cathode compartment.
  • Cathode Reaction: In the cathode compartment, equipped with a Cusub/Fe3C electrode and nitrate, the ketone undergoes co-reduction with nitrate. The key intermediate, hydroxylamine (*NH2OH), forms in situ and couples with the ketone to produce the oxime.
  • System Operation: This is best performed in a cascade flow electrolyzer at 2.8 V to achieve high yield and stability over long durations.

Advanced Concepts: Expanding Your Synthesis Toolkit

The electrochemical method is a powerful approach for standard oximes. For more specialized needs, such as controlling the stereochemistry of your product, photocatalysis offers a solution.

Photocatalytic Isomerization for Z-Oximes Most synthetic methods produce the thermodynamically stable E-isomer of oximes. If your target is the Z-isomer, you can use a photocatalytic method.

  • Concept: A photosensitizer (e.g., [Ir(dF(CF3)ppy)₂(dtbbpy)]PF₆) absorbs visible light and transfers energy to the E-oxime, exciting its C=N bond and allowing rotation to form the Z-isomer [3].
  • Key Optimized Conditions:
    • Photocatalyst Loading: 0.5 mol% [3].
    • Light Source: 427 nm blue LED [3].
    • Solvent: Ethyl Acetate (0.1 M concentration) [3].
    • Atmosphere: Reaction must be run under inert, anhydrous conditions for high yield [3].

The workflow for this photocatalytic process is outlined below.

photo_workflow EOxime E-Oxime Substrate PC Photosensitizer (e.g., Ir complex) EOxime->PC Mix with Light 427 nm Blue LED PC->Light Irradiated by EnergyTransfer Triplet Energy Transfer (EnT) Light->EnergyTransfer ExcitedState Excited Oxime EnergyTransfer->ExcitedState Generates ZOxime Z-Oxime Product ExcitedState->ZOxime Bond Rotation & Relaxation

References

Oxime Toxicity Mechanisms and Structural Relationships

Author: Smolecule Technical Support Team. Date: February 2026

A primary mechanism of oxime toxicity is linked to the disruption of cellular redox homeostasis, leading to oxidative stress [1]. The structural features of an oxime are a major determinant of this effect.

The table below summarizes how specific structural elements in bispyridinium oximes influence toxicity and oxidative stress, based on a 2023 in vitro study on human hepatoma (HepG2) cells [1].

Structural Feature Comparison Impact on Toxicity & Oxidative Stress
Linker Saturation Saturated linker (e.g., K048, K074) Higher potential to induce oxidative stress and generate reactive oxygen species (ROS) [1].
Unsaturated double bond (e.g., K075, K203) Lower potential to induce oxidative stress [1].
Number of Aldoxime Groups Two aldoxime groups (K074) vs. One aldoxime + one carbamoyl group (K048) The number of aldoxime groups was not a determining factor for oxidative stress induction in oximes with a four-carbon linker [1].
Position of Aldoxime Group Aldoxime group at position 4 of the pyridinium ring More potent inducers of oxidative stress compared to position 2 [1].

Experimental Protocols for Toxicity Evaluation

Here are detailed methodologies you can adapt to assess oxime-induced toxicity, based on the study that investigated oxidative stress [1].

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic concentration (IC50) of oximes.
  • Cell Line: Human hepatoma cells (HepG2).
  • Procedure:
    • Seed cells in 96-well plates at a density of 15 × 10³ cells per well and allow them to attach overnight.
    • Prepare stock solutions of the oximes and serially dilute them in the cell culture medium.
    • Expose the cells to a range of oxime concentrations for 24 hours.
    • Aspirate the medium, replace with fresh medium containing MTT (0.5 mg/mL), and incubate for 1 hour.
    • Dissolve the formed formazan crystals in dimethyl sulfoxide (DMSO).
    • Measure the optical density at 570 nm using a microplate reader.
  • Data Analysis: The IC50 value is the concentration that reduces cell viability by 50%.
Assessment of Oxidative Stress Parameters

After establishing the IC50 values, cells are exposed to oximes at their IC50 concentrations for varying durations (e.g., 1, 4, and 24 hours) to evaluate oxidative stress [1].

  • Reactive Oxygen and Nitrogen Species (RONS) Detection:
    • Use fluorescent probes like 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA) and dihydroethidium (DHE).
    • Measure fluorescence intensity to quantify intracellular levels of RONS.
  • Lipid Peroxidation Measurement:
    • Quantify malondialdehyde (MDA), a byproduct of lipid peroxidation, using chromatographic techniques.
  • Assessment of the Thiol Antioxidant System:
    • Measure levels of nonprotein thiols (NP-SH) and nonprotein disulfides (NP-SS-NP) to evaluate the redox state of the cell.

Visualizing the Toxicity Screening Workflow

The diagram below outlines the logical workflow for evaluating oxime toxicity, integrating the protocols described above.

cluster_oxstress Oxidative Stress Profiling Start Oxime Compound IC50 IC50 Determination (MTT Assay) Start->IC50 OxStress Oxidative Stress Profiling IC50->OxStress StructAnaly Structure-Toxicity Relationship Analysis OxStress->StructAnaly RONS RONS Detection (DCFH-DA, DHE probes) Mitigate Develop Mitigation Strategy StructAnaly->Mitigate Lipid Lipid Peroxidation (MDA measurement) Thiol Thiol System Analysis (NP-SH, NP-SS-NP)

Toxicity Mitigation Strategies and Key Takeaways

Based on the current research, here are actionable strategies to reduce oxime toxicity.

  • Strategy 1: Optimize the Linker Structure

    • Rationale: Incorporating an unsaturated double bond (e.g., a but-2(E)-en-1,4-diyl linker) in bispyridinium oximes significantly reduces their potential to induce oxidative stress compared to a saturated linker [1].
    • Action: Prioritize the synthesis and evaluation of oximes with unsaturated linkers in your drug development pipeline.
  • Strategy 2: Explore Non-Pyridinium Chemistries

    • Rationale: The positive charge on pyridinium oximes often limits their ability to cross the blood-brain barrier and may contribute to toxicity. Research is exploring alternative structures [2].
    • Action: Investigate novel platforms like substituted phenoxyalkyl pyridinium oximes or other uncharged/zwitterionic oximes (e.g., amidine oximes, sugar oximes) designed for better safety and brain penetration [2].
  • Strategy 3: Utilize Prophylactic Potential

    • Rationale: Some oximes, when administered as a pretreatment at low, equitoxic doses, have shown efficacy in reducing mortality from organophosphorus poisoning in animal models, sometimes outperforming the FDA-approved pyridostigmine [3].
    • Action: If applicable to your research context, consider exploring the prophylactic use of low-toxicity oximes.

The most promising approach for reducing oxime toxicity appears to be structural modification, particularly the use of an unsaturated linker. The experimental protocols provided can reliably generate data for a robust structure-toxicity relationship analysis.

References

Oxime Metabolic Pathway & Complications

Author: Smolecule Technical Support Team. Date: February 2026

A primary metabolic pathway for oximes in plants involves Peroxidase-catalyzed Oxidative NO Production. This is a recently elucidated oxidative pathway for nitric oxide production, contrasting with the more common reductive routes in land plants [1].

  • Key Reactant: Indole-3-acetaldoxime (IAOx), a precursor to indole-3-acetic acid (auxin) [1].
  • Key Enzyme: Peroxidase (POD) [1].
  • Cofactors: Flavins stimulate the reaction [1].
  • Inhibitors: Superoxide dismutase (SOD) inhibits the reaction [1].
  • Biological Impact: This pathway influences lateral root development. Supplementing IAOx in Arabidopsis thaliana increased lateral root formation, mimicking the effect of NO donors. Mutants defective in specific peroxidases (prx33-34) showed reduced NO production [1].

The DOT script below generates a diagram of this pathway.

G IAOx Indole-3-acetaldoxime (IAOx) NO Nitric Oxide (NO) IAOx->NO Oxidative Reaction POD Peroxidase (POD) POD->NO Catalyzes Flavins Flavins (Stimulator) Flavins->NO Stimulates SOD Superoxide Dismutase (SOD) (Inhibitor) SOD->NO Inhibits Roots Lateral Root Growth NO->Roots

Diagram: Peroxidase-catalyzed Oxidative NO Production from IAOx.

A critical consideration in oxime research is E/Z Isomerism. The stereochemical configuration around the oxime carbon-nitrogen double bond can significantly impact a compound's biological activity and must be correctly characterized [2].

Troubleshooting Common Oxime Experiment Issues

The table below summarizes frequent complications and their solutions, with a focus on stereochemistry and detection.

Problem Area Specific Issue Possible Cause Solution
Stereochemistry Unexpected low biological activity or binding affinity. Unidentified or incorrect E/Z isomeric configuration [2]. Determine configuration using single-crystal X-ray diffraction, 1D/2D NMR, and DFT calculations [2].
Stereochemistry Observed mixture of isomers in analysis. Dynamic interconversion or lack of stereochemical purity [2]. Identify the stabilized isomer (e.g., E-configuration stabilized by intermolecular H-bonds in IQ-1) [2].
Detection Difficulty detecting protein carbonylation. Low sensitivity of traditional methods. Use "Oxime Blot" method: use biotin-aminooxy probe for more reliable, sensitive detection of carbonylated proteins [3].
Pathway Analysis Inconsistent results in oxidative NO pathway. Inconsistent cofactor or enzyme activity. Confirm presence of flavins (stimulatory) and check for SOD contamination (inhibitory) [1]. Use genetic mutants (e.g., prx33-34) as controls [1].
Cell Metabolism Unclear interpretation of oxime impact on cellular energy pathways. Indirect measurement of metabolic status (e.g., OCR/ECAR). Use a direct ATP measurement protocol with specific metabolic inhibitors to quantify pathway contributions [4].

Protocol: Analyzing Metabolic Pathway Dependency

This protocol measures the relative contribution of different metabolic pathways to ATP production in cells treated with compounds of interest (e.g., oximes), adapted from a 2024 study [4]. The workflow is shown in the diagram below.

G Seed Seed Cells in 96-well Plate Treat Treat with Compound (e.g., Oxime) Seed->Treat Inhibit Add Metabolic Inhibitors Treat->Inhibit ATP Perform ATP Assay (Luminescence) Inhibit->ATP Viability Perform Viability Assay (XTT) Inhibit->Viability Calculate Calculate Metabolic Dependency ATP->Calculate Viability->Calculate

Diagram: Workflow for ATP-based Metabolic Dependency Analysis.

Before You Begin
  • Cells: HepG2 cell line or your relevant cell model.
  • Key Reagents:
    • Metabolic Inhibitors: 2-deoxy-D-glucose (glycolysis), Oligomycin A (oxidative phosphorylation), etc.
    • Assay Kits: Luminescent ATP detection assay kit, Cell proliferation kit II (XTT).
    • Compound: Your oxime compound of interest.
Step-by-Step Procedure
  • Cell Seeding: Seed cells in a 96-well plate (clear bottom for viability assay, white bottom for ATP assay) and pre-incubate for 24 hours [4].
  • Compound Treatment: Treat cells with your oxime compound (include a control group) for the desired duration [4].
  • Metabolic Inhibition: Systematically treat cells with different metabolic inhibitors [4].
  • ATP Measurement: Lyse cells and add ATP assay substrate. Measure luminescence, which is directly proportional to ATP concentration [4].
  • Viability Measurement: On the separate plate, add the XTT reagent and measure the absorbance to assess cell viability and normalize ATP data [4].
  • Data Analysis: Normalize ATP levels to cell viability. Calculate the dependency on a specific pathway using the formula [4]: % Dependency = [1 - (ATP_inhibited / ATP_control)] × 100

Methodology Notes

  • Stereochemistry is Paramount: For any oxime with drug development potential, unequivocally determining the E/Z configuration is a critical first step, as it can define the mechanism of action [2].
  • Context Matters: Be aware that the biological role of an oxime can vary greatly. It could be a metabolic intermediate (like IAOx) [1], a final drug compound (like IQ-1) [2], or a detection tool (as in Oxime Blot) [3].

References

Methodological Insights for Taste Analysis

Author: Smolecule Technical Support Team. Date: February 2026

While the search results do not mention Oxime V specifically, they provide robust experimental frameworks from analytical chemistry that are directly applicable to taste analysis troubleshooting.

Potential Issue Quality Criterion & Check Supporting Methodology
Questionable Data Specificity Use of appropriate analytical methods. Ensure the method can selectively identify and quantify the target compound amidst complex mixtures like food or biological samples. [1] Ion Chromatography (IC): A key technique for analyzing saccharides without derivatization, offering high specificity to differentiate between similar compounds (e.g., simple sugars). [1]
Irreproducible Results Provide sufficient experimental detail. Methods must be described in enough detail to allow for reproduction or replication of experiments. [2] Detailed Protocols: Document all critical parameters: device settings, sample prep, puffing protocols, and analytical conditions. [2]
Contamination/False Positives Use of blank samples. Control samples are essential to identify and subtract background contamination, preventing false positive detection. [2] Blank Analysis: Always run appropriate blank samples alongside your test compounds throughout the analytical process.
Unreliable Sensory Data Correlate instrumental and sensory data. Combine objective electronic sensor data with sensory analysis to validate findings. [3] Multi-Method Approach: Use tools like E-tongue and GC-MS/O to obtain objective data on taste and odor compounds, then correlate with human sensory panels. [3]

Example Experimental Workflow for Analytical Characterization

This general workflow, synthesized from the search results, can guide the characterization of a compound's taste profile. You can adapt it for this compound by incorporating specific sample preparation and instrumental methods suitable for its chemical properties.

G Start Sample Preparation A1 Define Sample Matrix Start->A1 A2 Extract Target Compound A1->A2 A3 Prepare Blank Controls A2->A3 B1 Instrumental Analysis A3->B1 Sample & Blank C1 Chromatography (e.g., IC, GC, HPLC) B1->C1 C2 Electronic Sensors (e.g., E-Tongue) B1->C2 C3 Spectrometry (e.g., MS, NMR) B1->C3 D1 Data Integration & Validation C1->D1 C2->D1 C3->D1 E1 Correlate Instrumental and Sensory Data D1->E1 E2 Confirm Compound Identity and Purity D1->E2 E3 Check Against Blank Signals D1->E3 End Interpret Taste Profile E1->End E2->End E3->End

FAQs for a Technical Support Center

Q: How can we improve the reliability of our taste analysis data for a novel compound? A: Ensure your study fulfills four key criteria of experimental quality:

  • Reproducibility: Document all methodologies exhaustively so experiments can be replicated. [2]
  • Relevance: Use experimental protocols (e.g., sample matrices, dilution levels) that realistically reflect end-use conditions. [2]
  • Appropriate Methods: Employ analytical techniques with sufficient specificity for your target compound in its complex matrix. [1] [2]
  • Blank Controls: Always include blank samples to identify contamination and avoid false positives. [2]

Q: What analytical techniques are best for identifying and quantifying taste-active compounds? A: The best approach often involves a combination of techniques:

  • For Specific Identification & Quantification: Ion Chromatography with Pulsed Amperometric Detection (IC/PAD) or Mass Spectrometry (IC/MS) is highly effective for sugars, offering high specificity without derivatization. [1] Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O) is powerful for volatile aroma compounds, separating chemicals and identifying odor-active ones. [3]
  • For Taste Profiling: Electronic tongues (E-tongue) can objectively map and quantify basic taste profiles, providing reproducible data. [3]

Q: A key taste compound is difficult to separate from similar compounds in the sample. What can be done? A: This is a common challenge requiring high method specificity. As demonstrated in saccharide analysis, ion chromatography (IC) is a powerful technique because it can differentiate between many structurally similar compounds (e.g., monosaccharides and disaccharides) without complex derivatization steps. [1] Exploring a different separation chemistry, such as IC, could resolve your issue.

References

Oxime V: Key Toxicological & Metabolic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes all quantitative findings from the identified study for easy reference [1].

Parameter Findings in Rats (0.6% Diet, 2 Months) Details & Additional Findings
Average Consumption 396.5 mg/kg/day Based on a diet containing 0.6% Oxime V.
Histopathology No treatment-related lesions observed Tissues examined: Liver, Kidney, Spleen, Testes.
Liver Weight Increased relative to body weight
Serum Bilirubin Increased level A marker of liver function.
Absorption & Metabolism Readily absorbed and metabolized
Excretion Nearly quantitative within 48 hours Consistent across rats, dogs, and rhesus monkeys.

Detailed Experimental Methodology

The following section outlines the experimental design and key observations from the 1985 study, which can serve as a foundational protocol [1].

  • 1. Study Type: Subchronic oral toxicology and metabolic disposition study.
  • 2. Test System: Male adult rats (specific strain and age not detailed in the abstract).
  • 3. Dosing Protocol:
    • Route: Oral, via diet.
    • Concentration: 0.6% this compound in the diet.
    • Duration: 2 months.
    • Calculated Intake: The average consumption was determined to be 396.5 mg/kg body weight per day.
  • 4. Metabolic Disposition Assessment:
    • Species: Rats, dogs, and rhesus monkeys.
    • Method: Based on radioactivity assay (likely using carbon-14 labeled this compound).
    • Key Findings: The compound was readily absorbed and metabolized. Excretion was nearly complete within 48 hours post-dosing in all species.
  • 5. Toxicological Endpoints & Results:
    • Clinical Observation: Not detailed in the abstract.
    • Organ Weight: Liver weight relative to body weight was increased.
    • Clinical Pathology: Serum bilirubin level was increased.
    • Histopathology: No treatment-related lesions were found in the liver, kidney, spleen, or testes upon microscopic examination.
  • 6. Identified Metabolites: The study noted that the major metabolites were formed through the following pathways [1]:
    • Oxidation and reduction of the cyclohexadiene ring.
    • Oxidation of the aldoxime and dimethyl ether moieties, followed by conjugation with glycine.
    • Thiomethylation of the ring.
    • O-glucuronidation of the aldoxime.

Frequently Asked Questions (FAQs)

Q1: The study found no liver lesions, but liver weight and bilirubin were increased. What does this mean? This combination of findings suggests that this compound was causing a subtle hepatotoxic effect or inducing liver enzymes, leading to changes in liver function (increased bilirubin) and organ weight without progressing to overt cell death or visible tissue damage (no histopathology) under these experimental conditions. It indicates a signal that warrants closer attention in future studies.

Q2: What is the significance of the identified metabolic pathways? The described pathways (oxidation, reduction, conjugation) indicate that this compound is extensively metabolized in the body. Understanding these pathways is crucial for predicting potential drug-drug interactions and for identifying whether the parent compound or its metabolites are responsible for the observed biological effects, including the changes in liver parameters [1].

Q3: Are there more recent studies on this compound I can reference? My search did not identify any recent studies on this compound. The primary source is from 1985, highlighting a significant gap in the current literature. Subsequent research may have been conducted but is not widely indexed, or interest in this particular compound may have waned.

Experimental Workflow for Investigating Liver Effects

The diagram below outlines a logical workflow for troubleshooting and investigating the liver effects of a compound like this compound, based on the findings from the available study.

Start Study Finding: Increased Liver Weight & Bilirubin HistoCheck Histopathological Assessment Start->HistoCheck Hypo1 Hypothesis 1: Enzyme Induction HistoCheck->Hypo1 No Lesions Found Hypo2 Hypothesis 2: Mild Hepatotoxicity HistoCheck->Hypo2 If Lesions Found Action1 Analyze Metabolic Enzyme Levels Hypo1->Action1  Investigate Action2 Conduct Additional Markers of Injury Hypo2->Action2  Investigate Result1 Result: Adaptive Response Action1->Result1 Result2 Result: Toxic Response Action2->Result2

Important Limitations & Recommendations

  • Dated and Limited Source: The information is sourced solely from a 1985 study. The field of toxicology has advanced significantly since then, and current testing standards and analytical techniques are more rigorous [1].
  • Incomplete Protocol Details: The abstract lacks critical methodological details such as the specific rat strain, group sizes, statistical methods, and full clinical pathology data, which are essential for protocol replication.
  • Recommendation for Current Research: It is highly recommended to consult modern literature and databases for updated safety assessment models and to consider replicating these foundational findings with contemporary methods before drawing definitive conclusions for your development work.

References

Frequently Asked Questions: Oxime Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Technical Guidance
What are the key regulatory guidelines for method validation? Follow ICH Q2(R2) and FDA guidelines. The core validation parameters include Accuracy, Precision, Specificity, Linearity, Range, LOD, LOQ, and Robustness [1].
Why is analyzing oximes particularly challenging? Oxime reactivators are historically "notoriously difficult to isolate, detect and analyze." A major hurdle has been finding an LC column that provides adequate retention for all compounds in a panel [2].
What is a proven LC-MS/MS setup for oximes? Use LC-MS/MS with a unique extraction and chromatographic method for each oxime. This approach has been validated under GLP to meet FDA requirements for compounds like 2-PAM, HI-6, HLö-7, and MMB-4 [2].
What sensitivity (LOQ) can be achieved? A validated method can achieve low nanogram-per-milliliter sensitivity. For example: 2-PAM: 0.5 ng/mL, HI-6: 50 ng/mL, HLö-7 & MMB-4: 15 ng/mL [2].
How can I handle complex biological samples like serum? For multi-analyte methods in serum, a single-step QuEChERS extraction is a "quick, easy, cheap, effective, rugged, and safe" option, especially for large sample sets. It can be customized for your specific analytes [3].

Troubleshooting Guide: Common Issues and Solutions

Problem Area Possible Cause Suggested Solution
Sample Preparation & Clean-up Inefficient protein removal or phospholipid interference leading to matrix effects. Adopt a pass-through phospholipid removal 96-well plate (e.g., Ostro). This method combines protein precipitation with efficient phospholipid removal, simplifying the process and improving data quality [4].
Chromatography Poor peak shape, low retention, or co-elution. Dedicate effort to LC column screening. A major advancement in oxime analysis was specifically finding a column that retained all four analytes. This is a critical step [2].
Method Scope The method fails when extended to new analytes or matrices. Perform a thorough method scope extension validation. Re-assess key parameters like specificity, accuracy, and precision for the new conditions to ensure reliability [3].

Detailed Experimental Protocol: LC-MS/MS Quantification of Oximes in Plasma

The following workflow is based on a validated GLP method for quantifying oxime reactivators in KIKO mouse plasma, which can be adapted for other biological samples [2].

G cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data & Validation Sample_Preparation Sample Preparation LC_MS_Analysis LC-MS/MS Analysis Data_Validation Data & Validation SP1 1. Extract Plasma Sample SP2 2. Protein Precipitation SP1->SP2 SP3 3. Phospholipid Removal (Ostro Plate) SP2->SP3 SP4 4. Inject Extract into LC-MS/MS SP3->SP4 LC1 Chromatographic Separation SP4->LC1 LC2 Mass Spectrometric Detection (MRM) LC1->LC2 DV1 Quantification via Matrix-Matched Calibration Curve DV2 Method Validation (Per FDA/ICH) DV1->DV2

Workflow Overview of Oxime Bioanalysis

Sample Preparation
  • Critical Step: Develop a unique extraction method for each oxime compound [2].
  • Advanced Clean-up: For complex matrices, use a pass-through protein precipitation and phospholipid removal plate (e.g., Ostro 96-well plate). This involves adding a protein precipitation solvent (e.g., 1% formic acid in acetonitrile) to the plasma sample, then loading the mixture onto the plate. A clear extract is collected via a single pass-through step, significantly reducing matrix effects [4].
LC-MS/MS Analysis
  • Chromatography: The pivotal factor is selecting an LC column that provides sufficient retention for all target oximes. This has been noted as a major advancement over past methods. The specific mobile phases will depend on the chosen column and oxime properties [2].
  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Monitor at least two specific MRM transitions per analyte—one for quantification and another for confirmation [4].
Quantification and Validation
  • Calibration: Use matrix-matched calibration curves to compensate for ionization suppression or enhancement. A quadratic regression model with (1/x^2) weighting is often suitable for a wide concentration range [4].
  • Full Validation: The method must be rigorously validated. The table below outlines the core parameters and typical acceptance criteria based on regulatory guidelines [2] [1].
Validation Parameter Description & Protocol Acceptance Criteria Example
Linearity & Range Analyze calibrators across the expected concentration range [1]. r ≥ 0.998 [4].
Accuracy Assess by analyzing QC samples at multiple levels [1]. Results within ±15% of nominal value [1].
Precision Evaluate repeatability (within-day) and intermediate precision (between-day) [1]. RSD < 10% [4].
LOD / LOQ Determine the lowest detectable and quantifiable level [1]. LOQ with accuracy ±20% and precision <20% RSD [1].
Specificity Verify no interference from blank matrix components [1]. Response at analyte retention time in blank < 20% of LOQ [1].

Key Takeaways for Your Research

  • Column Selection is Critical: The biggest challenge in oxime analysis is liquid chromatography, not mass spectrometry. Allocate significant time and resources to screening and optimizing LC columns and mobile phases.
  • Embrace Modern Clean-up: Techniques like Ostro pass-through plates can streamline sample preparation, improve data quality, and are well-suited for high-throughput environments.
  • Validation is Non-Negotiable: A sensitive method is useless if it's not reliable. Adhere to FDA/ICH guidelines from the start, using the ATP concept from ICH Q14 to define your method's requirements upfront [1].

References

Quantitative Comparison of Perillartine and Oxime V

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data for both sweeteners.

Parameter Perillartine Oxime V
Chemical Names Perillaldehyde oxime, Perilla sugar [1] [2] SRI this compound [3] [4]
CAS Number 30950-27-7 [2] Information missing
Molecular Formula C₁₀H₁₅NO [2] Information missing
Relative Sweetness ~2000x sweeter than sucrose [1] ~450x sweeter than sucrose [5]
Sweetness Triangle (AH/B/γ) Confirmed to fit the model [1] Information missing
Molecular Target Activates human TAS1R2/TAS1R3 sweet taste receptor; can activate monomeric TAS1R2 in humans and monkeys [6] [7] Information missing
Taste Profile Intensely sweet, but with a lingering 'metallic' taste [1] Reported to have no undesirable aftertaste [4]
Metabolic & Toxicologic Data Information missing Readily absorbed and metabolized; a 2-month rat study at 396.5 mg/kg/day showed no histopathologic lesions in key organs, but noted increased liver weight and serum bilirubin [3]
Commercial & Regulatory Status Used in Japan to sweeten tobacco; limited by low solubility and off-tastes [1] Studied for broad use (baked goods, soft drinks); not currently marketed [4] [5]

Key Experimental Data and Protocols

The data in the comparison table is derived from specific experimental methodologies.

  • Conformational Analysis of Perillartine: The three-dimensional structure and sweetness potential of perillartine were confirmed using high-resolution rotational spectroscopy (LA-CP-FTMW). This technique involves vaporizing the solid sample with a laser and then cooling the molecules in a supersonic expansion to isolate individual conformers. Their structures were verified against computational models and the distances required by the Shallenberger-Acree-Kier sweetness theory [1].

  • Receptor Activation Studies for Perillartine: The mechanism of action was identified through cell-based calcium mobilization assays. HEK293E cells were genetically engineered to express the human sweet taste receptor subunits (TAS1R2 and TAS1R3). Upon binding of perillartine to the receptor, the released calcium ions were measured using a fluorescent dye (Fluo-4AM), confirming that perillartine directly activates the receptor [6]. Subsequent studies purified the human TAS1R2 subunit and used intrinsic tryptophan fluorescence to directly measure the binding affinity of perillartine [7].

  • Toxicology Study for this compound: The metabolic and toxicologic data came from a subchronic oral toxicity study. In this study, adult rats were fed a diet containing 0.6% this compound for two months. Researchers then analyzed the excretion of radioactivity (from a labeled compound), identified metabolites, and conducted histopathologic examinations of organs and serum chemistry [3].

Sweet Taste Receptor Signaling Pathway

The following diagram illustrates the established mechanism of action for perillartine, which activates the sweet taste receptor. Note that the specific binding and signaling data for this compound at this receptor is not available in the searched literature.

cluster_receptor Sweet Taste Receptor (Heterodimer) Perillartine Perillartine TAS1R2 TAS1R2 Perillartine->TAS1R2 Binds G_Protein G_Protein TAS1R2->G_Protein Activates TAS1R3 TAS1R3 PLCbeta2 PLCbeta2 G_Protein->PLCbeta2 IP3 IP3 PLCbeta2->IP3 Calcium_Release Calcium_Release IP3->Calcium_Release Stimulates TRPM5 TRPM5 Calcium_Release->TRPM5 Activates Neurotransmitter Neurotransmitter TRPM5->Neurotransmitter Channel Opens Brain Brain Neurotransmitter->Brain Signal to

Implications for Research and Development

The available data suggests different potential applications and research directions for each compound:

  • Perillartine serves as a valuable research tool for studying the TAS1R2 receptor subunit due to its well-characterized binding mechanism [6] [7]. Its main drawback for commercial development is its undesirable metallic aftertaste [1].

  • This compound appears more promising as a potential commercial sweetener because it lacks a reported undesirable aftertaste and was studied for a wide range of food and beverage applications [4]. However, its development requires further safety assessment, particularly regarding the observed effects on liver weight and bilirubin levels [3].

References

Oxime V vs sucrose sweetness potency

Author: Smolecule Technical Support Team. Date: February 2026

Sweetness Potency Comparison

The table below summarizes the key quantitative data available for Oxime V.

Sweetener Name Reported Sweetness Potency (vs. Sucrose) Additional Context
This compound Approximately 450 times sweeter than sucrose [1] Described as a low molecular weight aldoxime and an analogue of perillartine [1].
Perillartine 2000 times sweeter than sucrose [1] The parent compound of this compound; its use is limited by bitterness and low water solubility [1].

Experimental Context and Gaps

The core data on this compound's sweetness potency comes from a patent document [1]. The patent states the potency but does not provide the detailed experimental methodology, such as the sensory evaluation protocol, concentration levels tested, or the panel size, which would be essential for a rigorous scientific comparison [1].

For a proper sensory evaluation, contemporary research suggests that modeling a concentration-response (C-R) curve in the target food system is crucial [2]. Accurate protocols must account for "context effects," where the judgment of sweetness intensity can be influenced by the other samples served in the same testing session [2]. The referenced patent does not specify if such measures were taken.

Conceptual Workflow for Sweetness Comparison

Based on general best practices in sensory science [2] [3], the diagram below outlines the key steps for establishing a reliable sweetness potency comparison, which could be applied to this compound.

G Start Start: Define Comparison Objective P1 1. Select Sweeteners and Concentrations Start->P1 P2 2. Choose Food Matrix (e.g., aqueous solution, milk) P1->P2 P3 3. Train Sensory Panel on reference standards and scale P2->P3 P4 4. Design Protocol to Minimize Context Effects P3->P4 P5 5. Collect Intensity Ratings using gLMS or similar scale P4->P5 P6 6. Model Concentration- Response (C-R) Curves P5->P6 P7 7. Interpolate Equivalent Sweetness Concentrations P6->P7 End Calculate Potency Ratio P7->End

How to Proceed with Your Comparison Guide

Given the limited primary data on this compound, I suggest the following steps to create a more complete guide:

  • Acknowledge the Data Source: Clearly state that the potency figure for this compound comes from a patent, which typically does not include full experimental details [1].
  • Contextualize with Other Sweeteners: You could create a broader comparison table by including potency data for other common sweeteners (e.g., sucralose, aspartame, stevia) from established scientific literature [3] to provide a more comprehensive landscape.
  • Highlight the Analogue Relationship: Emphasize that this compound is an analogue of perillartine, developed to improve upon the latter's low water solubility and bitterness [1]. This is a key point for researchers interested in structure-activity relationships.

References

Oxime V toxicity compared to other sweeteners

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Metabolism of Oxime V

The table below summarizes the key findings from a subchronic toxicologic and metabolic disposition study on this compound [1].

Aspect Findings for this compound
Absorption & Excretion Readily absorbed and metabolized. Excretion was nearly quantitative within 48 hours in rats, dogs, and rhesus monkeys [1].
Major Metabolic Pathways Oxidation and reduction of the cyclohexadiene ring; oxidation of the aldoxime and dimethyl ether moieties followed by conjugation with glycine; thiomethylation of the ring; O-glucuronidation of the aldoxime [1].

| Subchronic Oral Toxicity (2-month rat study) | Dosage: 396.5 mg/kg per day (in a 0.6% test compound diet). Findings: No treatment-related histopathologic lesions in the liver, kidney, spleen, and testes. Increased liver weight relative to body weight and increased serum bilirubin level [1]. |

Experimental Protocol for this compound Study

The following methodology was used to generate the data above [1]:

  • Metabolic Disposition: Conducted in rats, dogs, and rhesus monkeys. Radioactivity assays were used to track absorption and excretion.
  • Subchronic Oral Toxicity: A two-month feeding study was conducted with male adult rats. The average consumption was 396.5 mg/kg per day from a diet containing 0.6% this compound.
  • Tissue Examination: Histopathologic analysis was performed on the liver, kidney, spleen, and testes.
  • Clinical Pathology: Serum bilirubin levels were measured, and organ weights were recorded.

This compound Metabolism Pathway

The study identified several key metabolic pathways for this compound, which are visualized in the diagram below [1].

G OximeV This compound M1 Oxidation/Reduction of Cyclohexadiene Ring OximeV->M1 M2 Oxidation of Aldoxime & Dimethyl Ether OximeV->M2 M3 Thiomethylation of the Ring OximeV->M3 M4 O-glucuronidation of the Aldoxime OximeV->M4 Exc Excretion M1->Exc Conj Conjugation with Glycine M2->Conj M3->Exc M4->Exc Conj->Exc

Limitations and Data Gaps

It is important to note the significant limitations of the available data for a comprehensive safety comparison:

  • Limited Scope: The primary study on this compound is from 1985, and the data is restricted to a single subchronic toxicity study in animals [1]. There is no information on its mutagenic, genotoxic, or carcinogenic potential from the search results.
  • Lack of Modern Sweetener Data: While the search results contain extensive information on the safety and regulation of sweeteners like aspartame and sucralose [2] [3], they do not provide the detailed, study-level experimental data (e.g., from animal models using specific doses and protocols) needed for a direct, point-by-point comparison with this compound.

References

Comparative Safety and Efficacy Profiles of Selected Oximes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for a range of oximes, focusing on their protective efficacy and cytotoxicity, which are central to their safety profile [1] [2] [3].

Oxime Compound Type Key Efficacy Finding (Model) Key Safety/Toxicity Finding (Model)
K027 Experimental Superior pretreatment to pyridostigmine vs azinphos-methyl; low brain penetration [1] [3] Low intrinsic cholinesterase inhibition; relatively non-toxic [3]
K048 Experimental Significant protector vs paraoxon; promising reactivator [2] [3] Induces oxidative stress in HepG2 cells (IC₅₀: 12.5-200 mmol/L) [2]
K074 Experimental Effective pretreatment vs azinphos-methyl [1] Induces oxidative stress in HepG2 cells (IC₅₀: 12.5-200 mmol/L) [2]
K075 Experimental Effective pretreatment vs azinphos-methyl [1] Induces oxidative stress in HepG2 cells (IC₅₀: 0.625-50 mmol/L) [2]
K203 Experimental Promising reactivation potential [2] Induces oxidative stress in HepG2 cells (IC₅₀: 0.625-50 mmol/L) [2]
Obidoxime Established Highly efficacious pretreatment vs azinphos-methyl [1] Known side effects; can trigger hypertension at high doses [4]
Pralidoxime (2-PAM) Established Moderate pretreatment efficacy vs azinphos-methyl [1] Can trigger dangerous hypertension at doses ≥ 2000 mg IV [4]
Pyridostigmine Established (FDA-approved pretreatment) Least efficacious pretreatment in azinphos-methyl model [1] Approved profile; peripheral action due to poor brain penetration [1]

Methodologies for Key Safety and Efficacy Experiments

Here are detailed protocols for critical experiments used to generate the data in the comparison table.

In Vitro Cell Viability (Cytotoxicity) Assay

This method is used to determine a compound's IC₅₀ value, a key indicator of its cytotoxicity [2].

  • Cell Line: Human hepatoma cells (HepG2).
  • Procedure:
    • Seed cells into 96-well plates and allow them to attach overnight.
    • Expose the cells to serially diluted concentrations of the oxime.
    • Incubate for 24 hours.
    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate further. Living cells convert MTT to a purple formazan product.
    • Dissolve the formazan crystals and measure the optical density at 570 nm. The signal is proportional to the number of viable cells.
  • Data Analysis: The oxime concentration that reduces cell viability by 50% (IC₅₀) is calculated from the dose-response curve.
In Vivo Protective Efficacy Study

This model evaluates an oxime's ability to prevent mortality from organophosphate poisoning in a live animal model [1].

  • Model Organism: Rats.
  • Procedure:
    • Administer the oxime candidate as a pretreatment at a defined time (e.g., 30 minutes) before exposure to a lethal dose of an organophosphorus compound (e.g., azinphos-methyl).
    • Monitor the animals for mortality over a set period (e.g., 48 hours).
    • Compare the survival rate against control groups that receive only the poison or a reference pretreatment like pyridostigmine.
  • Data Analysis: Efficacy is quantified using Cox proportional hazards analysis to calculate the Relative Risk (RR) of death, with the poison-only group set as RR=1. A lower RR indicates better protective efficacy.
Assessment of Oxidative Stress Induction

This protocol evaluates a potential mechanism of oxime toxicity by measuring the generation of reactive oxygen species (ROS) [2] [5].

  • Cell Line: Human hepatoma cells (HepG2).
  • Procedure:
    • Seed and culture cells as for the viability assay.
    • Expose cells to the oxime at a concentration corresponding to its IC₅₀.
    • At various time points (1, 4, 24 hours), incubate the cells with a fluorescent ROS-sensitive probe (e.g., H2DCFDA or DHE).
    • Measure the fluorescence intensity via flow cytometry or a microplate reader. Higher fluorescence indicates higher levels of intracellular ROS.
  • Data Analysis: Results are compared to untreated control cells and positive controls (e.g., tert-butyl peroxide) to quantify the fold-increase in ROS.

Comprehensive Oxime Safety Assessment Workflow

The following diagram illustrates the key stages and decision points in a comprehensive preclinical safety assessment of an oxime compound, integrating the methodologies described above.

workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Start Oxime Candidate InVitro In Vitro Profiling Start->InVitro InVivo In Vivo Efficacy & Safety InVitro->InVivo A Cell Viability Assay (MTT, IC₅₀) InVitro->A D Protective Efficacy (e.g., RR of Death) InVivo->D Integrate Integrated Data Analysis Decision Decision Point Integrate->Decision G Proceed to Further Development Decision->G H Re-evaluate or Terminate Program Decision->H B Oxidative Stress (ROS Detection) C Molecular Modeling (e.g., Docking, MD) D->Integrate E Pharmacokinetics (e.g., Brain Penetration) F Acute Toxicity (e.g., LD₅₀, Side Effects)

Key Insights for Researchers

  • Structural Nuances Matter: Small structural changes, like the presence of a double bond in the carbon linker (e.g., K075, K203), can significantly impact both reactivation efficacy and safety parameters like oxidative stress induction [2].
  • Balance Efficacy and Access: A critical trade-off exists between efficacy and brain penetration. Charged oximes like 2-PAM and HI-6 have poor penetration of the blood-brain barrier, limiting central nervous system effects but also potentially reducing reactivation of central AChE. Uncharged oximes are being explored to solve this problem [6].

References

Oxime V water solubility vs perillartine

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of Perillartine

Quantitative data confirms that perillartine has very low solubility in water, which is a key characteristic noted in multiple studies and data sheets [1] [2].

The table below summarizes the available experimental data for perillartine:

Compound Water Solubility Solubility in DMSO Note
Perillartine < 0.1 mg/mL (insoluble) [2] ≥ 100 mg/mL [2] A key characteristic is its low water solubility [1].
SRI Oxime V Information Not Available Information Not Available Prepared from perillartine; noted to be stable in acidic conditions (above pH 3) [3].

Experimental Context and Research Applications

The low solubility of perillartine is not just a chemical attribute but a significant factor in research and development, particularly in taste science and product formulation.

  • Structure-Taste Relationship Studies: The poor solubility of perillartine and its derivatives is a recognized parameter in quantitative structure-taste relationship studies. Researchers use computational pattern recognition techniques to understand how properties like hydrophobicity (log P) and water solubility (log S) correlate with whether a compound tastes sweet or bitter [4].
  • Formulation Strategies to Overcome Low Solubility: The challenge of perillartine's low water solubility is directly addressed in application patents. For use in products like chewing gum, technologies such as encapsulation, coating, and absorption are employed to modify its release profile and improve its dissolution rate [1]. The following diagram illustrates these formulation strategies.

Start Perillartine Low Water Solubility Strategy Formulation Strategies Start->Strategy Encapsulation Encapsulation Coating Coating Absorption Absorption Goal Controlled Release in Final Product Encapsulation->Goal Coating->Goal Absorption->Goal

Key Information for Your Guide

When creating your comparison guide for researchers, the following points may be helpful:

  • SRI this compound Data Gap: The search results do not provide a quantitative value for the water solubility of SRI this compound. One source only mentions its stability in acidic environments (above pH 3) and its applicability in various products, including soft drinks [3]. Direct experimental measurement or sourcing from chemical data sheets may be required.
  • Handling and Stock Preparation: For laboratory work with perillartine, its high solubility in DMSO (≥ 100 mg/mL) is a practical alternative for creating stock solutions. Note that these solutions are recommended to be prepared and used on the same day for best results, though they can be stored sealed at -20°C for several months [2].

References

Oxime V stability compared to other sweetening compounds

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile of Oxime V and Other Sweeteners

The table below summarizes the key stability characteristics of this compound and several other sweetening compounds based on available literature.

Sweetener Name Type Reported Stability Characteristics Supporting Data/Context
This compound Synthetic / Natural Analog "Heat stability in baked goods and adequate acid stability for soft drinks." [1] Patent description; also identified as a natural compound in citrus [2].
Acesulfame K Synthetic Stable under various conditions; degrades at pH < 3 with increasing temperatures [3]. EFSA re-evaluation; stable in aqueous solutions, even at low pH of soft drinks [3] [4].
Aspartame Synthetic Stable under dry conditions; degrades in solution during thermal processing depending on pH and temperature [4]. Not suitable for baked goods; breakdown produces phenylalanine [4].
Saccharin Synthetic "Very stable under all conditions in food applications." [4] Highly stable under a wide range of conditions; no detectable metabolism [5] [4].
Sucralose Synthetic Stable under all conditions typical in food processing, including low pH and high temperatures [4]. Maintains stability across a wide pH and temperature range [4].
D-Allulose Rare Sugar Highly stable in simulated gastric and intestinal fluids; stable in human and rat hepatocytes [6]. In vitro study shows 97.8% remained after 60 min in SGF and 101.3% after 240 min in FaSSIF [6].

Experimental Protocols for Stability Assessment

For researchers aiming to validate or compare sweetener stability, here are detailed methodologies for key tests, based on the experiments conducted on D-allulose [6]. These protocols can be adapted for testing this compound and other compounds.

Stability in Simulated Gastrointestinal Fluids

This protocol assesses compound stability under conditions mimicking the human digestive tract.

  • Objective: To evaluate the pH-lability and enzymatic degradation of a sweetener in the gastrointestinal environment.
  • Materials:
    • Simulated Gastric Fluid (SGF): Prepare with sodium chloride (34 mM), sodium taurocholate (0.08 mM), lecithin (0.02 mM), and pepsin (3.2 mg/mL). Adjust to pH 1.6 with HCl [6].
    • Fasted State Simulated Intestinal Fluid (FaSSIF): Prepare with NaH₂PO₄ (29 mM), sodium chloride (106 mM), sodium taurocholate (3 mM), lecithin (0.75 mM), and pancreatin (10 mg/mL). Adjust to pH 6.5 [6].
  • Method:
    • Incubate the test compound (e.g., at 500 μg/mL) in SGF and FaSSIF separately at 37°C.
    • Withdraw samples at predetermined time points (e.g., 0, 60, 120, 240 minutes).
    • Analyze samples using a validated quantitative method like LC-MS/MS to determine the percentage of the parent compound remaining [6].
Metabolic Stability in Hepatocytes

This test determines if a sweetener is metabolized by liver cells, indicating its potential for energy production and systemic effects.

  • Objective: To investigate the hepatic metabolism of a sweetener using cryopreserved hepatocytes.
  • Materials: Cryopreserved human or rat hepatocytes, incubation medium (e.g., OptiIncubate) [6].
  • Method:
    • Thaw cryopreserved hepatocytes and resuspend in incubation medium. Assess cell viability (e.g., >80% via Trypan blue exclusion).
    • Dilute the hepatocyte suspension to a standard density (e.g., 2.0 × 10⁶ cells/mL).
    • Incubate the test compound with the hepatocyte suspension at 37°C.
    • Collect samples at various time intervals (e.g., 0, 30, 120, 240 minutes).
    • Use LC-MS/MS to measure the concentration of the sweetener over time. A high percentage remaining indicates low metabolism [6].

The following workflow diagram illustrates the key stages of these experimental protocols:

G cluster_GI Gastrointestinal Stability cluster_Hep Hepatic Metabolic Stability Start Start Stability Assessment GI1 Prepare Simulated Fluids (SGF pH 1.6 & FaSSIF pH 6.5) Start->GI1 Hep1 Prepare Cryopreserved Hepatocytes Start->Hep1 GI2 Incubate Compound at 37°C GI1->GI2 GI3 Sample at Time Points (0, 60, 240 min) GI2->GI3 GI4 LC-MS/MS Analysis GI3->GI4 GI_Out Output: % Compound Remaining GI4->GI_Out Final Interpret Stability Profile GI_Out->Final Hep2 Incubate Compound with Cells at 37°C Hep1->Hep2 Hep3 Sample at Time Points (0, 30, 240 min) Hep2->Hep3 Hep4 LC-MS/MS Analysis Hep3->Hep4 Hep_Out Output: % Compound Remaining Hep4->Hep_Out Hep_Out->Final

Research Gaps and Future Directions

Based on the available information, I identified several areas where further experimental data is needed for a comprehensive comparison:

  • Direct Comparative Data: The most significant gap is the lack of a unified study measuring critical stability parameters (e.g., half-life at various pH levels and temperatures) for this compound and its competitors under identical laboratory conditions.
  • Quantitative Kinetics: The information for this compound is primarily descriptive. Quantitative data on its degradation kinetics in solution over time is needed.
  • Metabolic Fate: While this compound is noted as stable in foods, its specific metabolic stability in human hepatocytes and its absorption, distribution, and excretion profile in humans have not been detailed in the results found.

References

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Wikipedia

Oxime V

Dates

Last modified: 07-20-2023

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